N-Fmoc-O-benzyl-L-tyrosine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560162 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-40-7 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzyl Group in Fmoc-Tyr(Bzl)-OH: A Technical Guide to its Function and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the success of assembling a desired peptide sequence hinges on the strategic use of protecting groups. For the amino acid tyrosine, with its reactive phenolic hydroxyl group, effective side-chain protection is paramount. This technical guide provides an in-depth analysis of the function of the benzyl (Bzl) group in the commonly used building block, Fmoc-Tyr(Bzl)-OH. We will explore its role in preventing unwanted side reactions, the quantitative aspects of its stability and cleavage, and detailed protocols for its use in SPPS.
The Core Function of the Benzyl Protecting Group
The primary function of the benzyl group in Fmoc-Tyr(Bzl)-OH is to act as a temporary shield for the hydroxyl group (-OH) on the side chain of tyrosine.[1] This protection is crucial to prevent undesirable side reactions during peptide synthesis, most notably O-acylation, where the hydroxyl group could react with the activated carboxyl group of the incoming amino acid.[2][3] By converting the hydroxyl group to a benzyl ether, its nucleophilicity is suppressed, ensuring that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain.[3]
The benzyl group is classified as a "permanent" protecting group in the context of Fmoc-based SPPS, meaning it is stable to the mildly basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the N-terminal Fmoc group.[4] Its removal is typically achieved at the final stage of synthesis during the cleavage of the peptide from the solid support, using strong acidic conditions such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[5][6]
Quantitative Analysis of Benzyl Group Stability and Cleavage
The stability of the O-benzyl group on tyrosine is a critical factor in its utility. While generally stable to the conditions of Fmoc removal, it is susceptible to premature cleavage under acidic conditions that may be encountered during prolonged synthesis or with certain resin-linker combinations.
Table 1: Acid Stability of O-Benzyl-L-tyrosine
| Reagent | Conditions | Rate Constant (k, 10⁻⁸ sec⁻¹) | Extent of Deprotection (per cycle) | Reference |
| 50% TFA in Dichloromethane | 20°C | 636 | ~0.08% | [7] |
This data indicates a low but measurable degree of lability in the acidic conditions sometimes used in Boc-based SPPS, highlighting its better suitability for the Fmoc/tBu strategy where repeated acid exposure is avoided.
The efficiency of the final cleavage of the benzyl group is dependent on the acid reagent and the presence of scavengers. Scavengers are crucial to trap the carbocations generated during cleavage and prevent side reactions.[1][5]
Table 2: Cleavage Efficiency and Side Product Formation
| Cleavage Reagent | Scavengers | Cleavage Time | Temperature | Peptide Yield | 3-Benzyltyrosine Formation | Reference |
| 80% HF-anisole | Anisole | 1 hour | 0°C | - | 13-20% | [7] |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Triisopropylsilane (TIS), Water | 1-2.5 hours | Room Temp. | High | Minimized with scavengers | [8] |
| HBr in Phenol/p-Cresol | Phenol, p-Cresol | - | - | - | Reduced | [9] |
| 7:3 TFA/Acetic Acid | - | - | - | - | Suppressed | [9] |
Note: Quantitative peptide yields are highly sequence-dependent and are therefore not always directly comparable across different studies. The focus of this table is on the relative efficiency of benzyl group removal and the formation of a key side product.
Potential Side Reactions Involving the Benzyl Group
The primary side reaction associated with the use of O-benzyl tyrosine is the acid-catalyzed intramolecular rearrangement to form 3-benzyltyrosine.[7][9] This occurs during the final cleavage step when the benzyl carbocation, instead of being quenched by a scavenger, alkylates the tyrosine ring at the C3 position. The extent of this side reaction is influenced by the strength of the acid, the reaction time, and the effectiveness of the scavenger cocktail.[7]
Experimental Protocols
Coupling of Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Tyr(Bzl)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Tyr(Bzl)-OH
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Coupling vessel
Procedure:
-
Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the Fmoc-adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Monitoring Coupling Efficiency (Optional):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Cleavage and Deprotection of Peptides Containing Tyr(Bzl)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the benzyl and other side-chain protecting groups using a standard TFA-based cocktail.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
-
Centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed.
-
Thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer cleavage times.[8]
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, lyophilize the crude peptide.
-
Visualizing the Role of the Benzyl Group
Chemical Structure of Fmoc-Tyr(Bzl)-OH
Caption: Structure of Fmoc-Tyr(Bzl)-OH.
Protection and Deprotection Scheme
Caption: Benzyl group protection and deprotection workflow.
SPPS Workflow Incorporating Fmoc-Tyr(Bzl)-OH
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Conclusion
The benzyl group in Fmoc-Tyr(Bzl)-OH serves as an effective and widely used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis. Its stability to the basic conditions of Fmoc removal and its lability to strong acids allow for its seamless integration into the SPPS workflow. While the potential for side reactions such as 3-benzyltyrosine formation exists, these can be effectively minimized through the use of appropriate scavenger cocktails and optimized cleavage conditions. A thorough understanding of the chemistry and handling of Fmoc-Tyr(Bzl)-OH, as outlined in this guide, is essential for researchers aiming to synthesize high-purity tyrosine-containing peptides for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Fmoc-O-benzyl-L-tyrosine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Fmoc-O-benzyl-L-tyrosine, a critical amino acid derivative for solid-phase peptide synthesis (SPPS). Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications, and detailed experimental protocols for its effective use.
Core Compound Data
This compound is a pivotal building block in the synthesis of complex peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the benzyl group protects the hydroxyl function of the tyrosine side chain. This dual-protection scheme is fundamental to the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.
| Property | Value | References |
| CAS Number | 71989-40-7 | [1][2][3] |
| Molecular Formula | C₃₁H₂₇NO₅ | [3][4][5] |
| Molecular Weight | 493.55 g/mol | [6][5] |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% (HPLC) | [4] |
| Melting Point | 130 - 180 °C | [4] |
| Optical Rotation | [α]²⁰/D −16.0±2.5°, c = 1% in DMF | [3] |
| Solubility | Soluble in DMSO (≥ 30 mg/mL) | [7][6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7][6] |
Applications in Research and Development
The unique structure of this compound makes it an invaluable tool in several areas of scientific research:
-
Peptide Synthesis : It is a fundamental component in solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. The benzyl ether protection of the tyrosine side chain is stable to the basic conditions used for Fmoc group removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][8]
-
Drug Development : This derivative is used in the design and synthesis of peptide-based therapeutics. Peptides containing modified tyrosine residues are crucial for studying and targeting signaling pathways, particularly those involving protein tyrosine kinases and phosphatases.[8]
-
Bioconjugation : It facilitates the creation of complex biomolecules by enabling the attachment of peptides to other molecules, which is essential for developing targeted drug delivery systems.[8]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Wang resin, Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HCTU, HATU, HOBt, DIC)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
-
Diethyl ether (cold)
-
SPPS reaction vessel
Step-by-Step Procedure
Step 1: Resin Swelling
-
Place the desired amount of resin in the SPPS reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes and drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times), and then DMF again (3 times).
Step 4: Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol.
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting group from the tyrosine residue, along with other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and by-products.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase HPLC.
Visualized Workflow and Pathways
While specific signaling pathways are dependent on the final peptide sequence, the general workflow for incorporating this compound via SPPS can be visualized.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
This guide serves as a foundational resource for the application of this compound in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. biosynth.com [biosynth.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis and Purification of N-Fmoc-O-benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Fmoc-O-benzyl-L-tyrosine, a critical building block in solid-phase peptide synthesis (SPPS) and drug development. This document details the experimental protocols, key quantitative data, and logical workflows to ensure the reproducible and efficient production of this high-purity amino acid derivative.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine (this compound) is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a base-labile Fmoc group, and the phenolic hydroxyl group is protected by a benzyl ether. This orthogonal protection scheme is fundamental to modern peptide synthesis, allowing for the selective deprotection of the N-terminal Fmoc group under mild basic conditions while the benzyl ether side-chain protection remains intact, which requires harsher acidic conditions or hydrogenolysis for removal. The stability and solubility of this compound make it an essential reagent for the synthesis of complex peptides and peptide-based therapeutics.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the benzylation of the phenolic hydroxyl group of L-tyrosine to yield O-benzyl-L-tyrosine, followed by the protection of the α-amino group with the Fmoc moiety.
Step 1: Synthesis of O-benzyl-L-tyrosine
This protocol is adapted from a known procedure for the synthesis of O-benzyl-L-tyrosine.[1]
Experimental Protocol:
-
Preparation of the Copper Complex: In a suitable reaction vessel, dissolve L-tyrosine (1 equivalent) in a 2N sodium hydroxide solution. To this, add a solution of copper (II) sulfate pentahydrate (1 equivalent) in water with stirring for 30 minutes.
-
Reaction Mixture Heating: Heat the reaction mixture to 60°C for 15 minutes, then allow it to cool to room temperature.
-
Addition of Reagents: Add methanol to the cooled mixture, followed by an additional portion of 2N sodium hydroxide.
-
Benzylation: Add benzyl bromide (approximately 1.1 equivalents) to the reaction mixture and stir at room temperature for 4 hours.
-
Isolation and Washing: The resulting precipitate is collected by filtration and washed sequentially with a methanol/water mixture, pure methanol, 1N hydrochloric acid, distilled water, 1N ammonium hydroxide, and finally with distilled water.
-
Drying: The purified O-benzyl-L-tyrosine is dried under vacuum to yield a white solid.
Step 2: Synthesis of this compound
This protocol describes a general method for the Fmoc protection of an amino acid using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Experimental Protocol:
-
Dissolution: Dissolve O-benzyl-L-tyrosine (1 equivalent) in a 10% aqueous sodium carbonate solution. In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the O-benzyl-L-tyrosine solution with vigorous stirring at room temperature. Allow the reaction to proceed overnight.
-
Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction of Impurities: Wash the aqueous solution three times with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidification and Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate of this compound will form.
-
Product Extraction: Extract the product into ethyl acetate.
-
Drying and Isolation: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification of this compound
Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. The two primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound is an ethanol/water mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Purification by Preparative HPLC
Preparative HPLC is a powerful technique for isolating pure compounds from a mixture. A reverse-phase method is typically employed for this compound.
Experimental Protocol:
-
Column: A C18 reverse-phase preparative HPLC column is suitable for this purification.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. For mass spectrometry compatibility, formic acid is preferred.[2] A typical gradient might be from 30% to 100% acetonitrile over 30 minutes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the product elutes.
-
Product Isolation: Combine the pure fractions, as determined by analytical HPLC, and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₇NO₅ | [3] |
| Molecular Weight | 493.6 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 130 - 180 °C | [3] |
| Optical Rotation | [α]D²⁰ = -18 ± 2.5° (c=2 in DMF) | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
Table 2: Characterization Data of this compound
| Analysis | Data |
| ¹H NMR | Predicted shifts are available in various databases. Key signals include those for the fluorenyl, benzyl, and tyrosine protons. |
| ¹³C NMR | Predicted shifts are available in various databases. Key signals include those for the carbonyls, aromatic carbons, and aliphatic carbons. |
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflows for this compound.
Caption: Logical workflow of using this compound in SPPS.
References
The Central Role of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, crucial molecules in both biological research and therapeutic development, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS).[1] At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2][3] This guide provides a comprehensive technical overview of the Fmoc group's pivotal role, detailing its chemical principles, advantages, and practical application in the synthesis of peptides, from simple chains to complex, modified structures essential for drug discovery.[4][5]
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][6] The α-amino group of each incoming amino acid is temporarily blocked by the Fmoc group, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[2][7]
The key features of the Fmoc group and its application in SPPS are:
-
Base Lability: The Fmoc group is stable under acidic and neutral conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]
-
Orthogonality: This base lability is "orthogonal" to the acid-labile protecting groups used for the reactive side chains of many amino acids (e.g., t-butyl, trityl).[2][3] This allows for the selective deprotection of the α-amino group at each step without disturbing the side-chain protections, which are only removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[][]
-
Mild Reaction Conditions: Compared to the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated use of strong acid for deprotection and hazardous hydrofluoric acid for final cleavage, the Fmoc methodology employs much milder conditions.[2][4] This enhances the stability of sensitive peptide sequences and allows for the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[2][4]
The Chemistry of the Fmoc Group: Protection and Deprotection
The Fmoc group is a urethane-type protecting group introduced by Carpino and Han.[2] It is typically introduced to the amino acid via reaction with Fmoc-chloroformate (Fmoc-Cl) or, more commonly, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to prevent dipeptide formation.[8][12]
The Deprotection Mechanism
The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination mechanism.[13][14]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[12][15]
-
β-Elimination: This abstraction leads to the formation of a carbanion, which then undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2][14]
-
Dibenzofulvene Scavenging: The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to an irreversible side product.[13] To prevent this, an excess of the amine base (piperidine) is used to act as a scavenger, forming a stable adduct with the DBF, which is then washed away.[2][12]
Below is a diagram illustrating the chemical pathway of Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow
A typical cycle of Fmoc-SPPS involves a series of repeated steps to elongate the peptide chain. The entire process can be automated, which is a significant advantage of this methodology.[4]
The workflow is as follows:
-
Resin Preparation: The synthesis starts with a solid support (resin), often made of polystyrene, functionalized with a linker.[6] The choice of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) dictates the final form of the peptide.[6] The resin is swelled in a suitable solvent like DMF.[16]
-
First Amino Acid Coupling: The C-terminus of the first Fmoc-protected amino acid is covalently attached to the resin.
-
Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a piperidine solution, exposing a free amine.[16]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, including the piperidine-DBF adduct.[16]
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and added to the reaction vessel, where it forms a peptide bond with the free amine on the resin.[15]
-
Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: Steps 3 through 6 are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the resin is treated with a strong acid cocktail, typically containing TFA. This single step cleaves the peptide from the resin and removes all the acid-labile side-chain protecting groups simultaneously.[2]
The logical workflow of a single Fmoc-SPPS cycle is depicted below.
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.
Data Presentation: Reagents and Reaction Conditions
The efficiency of Fmoc-SPPS relies on the careful selection of reagents and optimization of reaction conditions. The following tables summarize key quantitative and qualitative data for common reagents used in the process.
Table 1: Common Fmoc Deprotection Cocktails
| Deprotection Reagent | Composition | Typical Reaction Time | Notes |
| Piperidine | 20-50% in DMF | 5-20 minutes | The most common reagent.[8][16] Can cause aspartimide formation in sensitive sequences.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% DBU with 1-5% Piperidine in DMF | Faster than piperidine | Used for difficult or slow deprotections.[13] DBU is non-nucleophilic and requires a scavenger like piperidine for the DBF byproduct.[13] |
| Piperazine | 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | Variable | An alternative to piperidine to avoid its regulatory restrictions.[8] |
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Reagent Name | Acronym | Advantages | Disadvantages |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Good coupling efficiency, widely used.[17] | Potential for side reactions.[17] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, especially for hindered amino acids.[17] | Byproduct (HMPA) is a suspected carcinogen.[17] |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Low cost. | Can cause racemization; DIC can form an insoluble urea byproduct. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very high coupling efficiency, low racemization.[16] | Higher cost. |
Table 3: Acid-Labile Side-Chain Protecting Groups in Fmoc Chemistry
| Amino Acid | Side-Chain Protecting Group | Lability to TFA |
| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | High |
| Asp, Glu | OtBu (tert-butyl ester) | High |
| Cys, Asn, Gln, His | Trt (Trityl) | Very High |
| Lys, Trp | Boc (tert-butyloxycarbonyl) | High |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | High |
| Source: Adapted from multiple sources providing information on common protecting groups.[3][][17] |
Experimental Protocols
The following are generalized protocols for key steps in manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[16]
Protocol: Fmoc Deprotection
-
Resin Preparation: Place the peptide-resin in a suitable reaction vessel and wash three times with DMF to swell the resin and remove any residual solvents.[16]
-
Deprotection Reaction: Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[18]
-
Incubation: Agitate the mixture at room temperature for 5-10 minutes. For sequences prone to aggregation, a second treatment may be necessary.[13][18]
-
Filtration and Washing: Drain the deprotection solution from the resin. Wash the resin extensively (5-7 times) with DMF to remove all traces of piperidine and the DBF-adduct.[16] A colorimetric test (e.g., ninhydrin test) can be performed to confirm the presence of the free primary amine.[15]
Protocol: Amino Acid Coupling (HBTU Activation)
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (e.g., 4.5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in DMF.[15][16] Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[16]
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.[6] The completion of the reaction can be monitored using a ninhydrin test, which should be negative (indicating no remaining free amines).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[19]
Protocol: Final Cleavage and Peptide Precipitation
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add a cleavage cocktail to the dry resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6] TIS acts as a scavenger for the cationic species generated from the protecting groups.
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[19]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with more cold ether, and dry the final product under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.[16]
Conclusion: The Indispensable Role of Fmoc in Drug Development
The Fmoc protection strategy is the cornerstone of modern solid-phase peptide synthesis, enabling the routine and automated production of highly pure peptides.[4][] Its mild deprotection conditions, orthogonality with acid-labile side-chain groups, and compatibility with a wide range of amino acid modifications have made it an invaluable tool for pharmaceutical research and drug development.[5][20] From creating peptide-based therapeutics to synthesizing complex antigens for vaccine development, the robustness and versatility of Fmoc chemistry continue to drive innovation in the life sciences.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. youtube.com [youtube.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. lifetein.com [lifetein.com]
- 12. connectsci.au [connectsci.au]
- 13. peptide.com [peptide.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. rsc.org [rsc.org]
- 20. Peptide Synthesis Reagents Research Report 2025: $1.5 Bn [globenewswire.com]
- 21. nbinno.com [nbinno.com]
N-Fmoc-O-benzyl-L-tyrosine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core features and applications of N-Fmoc-O-benzyl-L-tyrosine in peptide synthesis and beyond.
N-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(Bzl)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique combination of a base-labile α-amino protecting group (Fmoc) and an acid-labile side-chain protecting group (benzyl) offers orthogonal protection, enabling the precise and efficient assembly of complex peptide sequences. This technical guide provides a comprehensive overview of its key features, quantitative data, experimental protocols, and relevant chemical pathways to empower researchers in its effective application.
Core Features and Applications
Fmoc-Tyr(Bzl)-OH serves as a fundamental building block for introducing tyrosine residues into synthetic peptides. The Fmoc group provides robust protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain.[1] This orthogonality is crucial for the stepwise elongation of the peptide chain in Fmoc-based SPPS.[2][3]
The benzyl group on the tyrosine side chain prevents undesirable side reactions, such as O-acylation, during the coupling steps.[4] While generally stable, the benzyl group can be susceptible to acid-catalyzed migration to the 3-position of the tyrosine ring, a potential side reaction that can be minimized by careful selection of cleavage conditions.[5] Its removal is typically achieved during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[6]
The primary applications of Fmoc-Tyr(Bzl)-OH are in:
-
Solid-Phase Peptide Synthesis (SPPS): As a standard building block for peptides containing tyrosine, which is often crucial for biological activity and structural integrity.[7][8]
-
Drug Development: In the synthesis of peptide-based therapeutics, where tyrosine residues can play a role in receptor binding and signaling.
-
Bioconjugation: Facilitating the synthesis of peptides that can be further modified for targeted drug delivery or diagnostic purposes.[8]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₃₁H₂₇NO₅ | [9][10] |
| Molecular Weight | 493.55 g/mol | [10] |
| CAS Number | 71989-40-7 | [9][10] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 157-161 °C | [10] |
| Optical Rotation | [α]²⁰/D −16.0±2.5°, c = 1% in DMF | [10] |
| Purity (HPLC) | ≥98.0% | [9][10] |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.
Resin Loading (Attachment of the First Amino Acid)
This protocol describes the loading of the first Fmoc-protected amino acid onto a Wang resin. If this compound is not the C-terminal residue, this step would be performed with the C-terminal amino acid of the target peptide.
-
Resin Swelling: Swell the Wang resin (1 eq) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Activation of Fmoc-Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3 eq) and 1-hydroxybenzotriazole (HOBt) (3 eq) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq) and allow the mixture to pre-activate for 10-20 minutes at room temperature.
-
Coupling: Drain the DMF from the swelled resin and add the activated Fmoc-amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping mixture of acetic anhydride, pyridine, and DCM (e.g., 1:8:8 v/v/v) for 30 minutes.
-
Final Washing: Wash the resin as described in step 4 and dry under vacuum.
Solid-Phase Peptide Synthesis Cycle
The following protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]
This protocol describes the coupling of this compound (or another Fmoc-amino acid) to the deprotected N-terminus of the growing peptide chain.
-
Activation of Fmoc-Tyr(Bzl)-OH: In a separate vial, dissolve this compound (3-5 eq), a coupling agent such as HATU (2.9 eq) or HBTU (3 eq), and HOBt (3 eq) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6 eq). Allow the mixture to pre-activate for 5-10 minutes.[12][13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, a second coupling may be necessary.
Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the O-benzyl and other acid-labile side-chain protecting groups.
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed by following the deprotection protocol described in section 2.1.
-
Resin Preparation: Wash the peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) may suffice.[6][12]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Analysis and Purification
Purity Analysis by HPLC
The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% TFA in water.[16]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[16]
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide and impurities. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[14][15]
Characterization by Mass Spectrometry
The identity of the synthesized peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the product.[17][18]
Purification
If the crude peptide does not meet the desired purity, it can be purified using preparative RP-HPLC under similar conditions as the analytical separation.[16][19] Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Potential Side Reactions
Researchers should be aware of potential side reactions when using Fmoc-Tyr(Bzl)-OH:
-
Acid-Catalyzed Benzyl Group Migration: During final cleavage with strong acid, the benzyl group can migrate from the oxygen to the C3 position of the tyrosine ring. This can be minimized by using appropriate scavengers in the cleavage cocktail and optimizing the cleavage time.[5]
-
Incomplete Deprotection or Coupling: These can lead to deletion sequences or truncated peptides. Monitoring each step with a qualitative test like the Kaiser test is recommended.
-
Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with certain coupling reagents or prolonged activation times.
By understanding the fundamental properties and adhering to optimized protocols, researchers can effectively utilize this compound to synthesize a wide range of peptides for various scientific and therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. chemimpex.com [chemimpex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. bachem.com [bachem.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-O-benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1][2] Its application is fundamental in the creation of complex peptides and peptidomimetics for research, therapeutic, and diagnostic purposes. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a benzyl group on the tyrosine side-chain hydroxyl offers a robust orthogonal protection strategy. This allows for the selective deprotection of the α-amine under mild basic conditions, while the benzyl group provides stable protection for the tyrosine side-chain, which can be removed under acidic conditions during the final cleavage from the solid support. This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-O-benzyl-L-tyrosine, detailed experimental protocols for its use, and a visual representation of its role in the SPPS workflow.
Core Physicochemical Properties
The reliable and efficient use of Fmoc-O-benzyl-L-tyrosine in peptide synthesis is underpinned by its distinct physicochemical properties. These properties are summarized in the tables below, providing a ready reference for researchers.
General Properties
| Property | Value |
| Synonyms | Fmoc-L-Tyr(Bzl)-OH, N-Fmoc-O-benzyl-L-tyrosine |
| CAS Number | 71989-40-7[1][3] |
| Molecular Formula | C₃₁H₂₇NO₅[1][3] |
| Molecular Weight | 493.55 g/mol |
| Appearance | White to off-white powder[1] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 130 - 180 °C[1] |
| Optical Rotation | [α]₂₀/D = -18 ± 2.5° (c=2 in DMF)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum of a similar compound, Fmoc-O-benzylphospho-L-tyrosine, in DMSO-d₆ shows characteristic peaks that can be extrapolated to Fmoc-O-benzyl-L-tyrosine. The spectrum would be expected to show signals corresponding to the aromatic protons of the Fmoc, benzyl, and tyrosine groups, as well as the aliphatic protons of the amino acid backbone and the Fmoc group.
-
Aromatic Protons (Fmoc, Benzyl, Tyrosine): Multiple signals between δ 7.0 and 8.0 ppm.
-
CH₂ (Benzyl): A singlet around δ 5.0 ppm.
-
CH and CH₂ (Fmoc and amino acid backbone): Signals between δ 3.0 and 4.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. Key expected chemical shifts include:
-
Carbonyl Carbons (Carboxylic acid and Fmoc): In the range of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 115 and 160 ppm.
-
Aliphatic Carbons (CH, CH₂): In the range of δ 30-70 ppm.
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Carbonate): Strong bands around 1700-1760 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.
Experimental Protocols
The following are detailed methodologies for the key experiments involving Fmoc-O-benzyl-L-tyrosine in the context of solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating Fmoc-O-benzyl-L-tyrosine into a peptide chain on a solid support, such as Wang resin, is depicted in the diagram below.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Detailed Methodologies
1. Resin Swelling:
-
Place the appropriate amount of Wang resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes to ensure complete deprotection.
-
Drain the solution.
3. Washing after Deprotection:
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
4. Amino Acid Coupling:
-
Dissolve Fmoc-O-benzyl-L-tyrosine (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed. A negative result (yellow beads) indicates a complete reaction.
5. Washing after Coupling:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
6. Repetition of the Synthesis Cycle:
-
Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
8. Peptide Purification:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
Signaling Pathways and Logical Relationships
Fmoc-O-benzyl-L-tyrosine itself is not directly involved in signaling pathways. However, it is a critical building block for the synthesis of peptides that can modulate a vast array of signaling pathways. For instance, peptides containing phosphotyrosine, which can be synthesized using a protected phosphotyrosine derivative of Fmoc-O-benzyl-L-tyrosine, are central to many signal transduction cascades initiated by receptor tyrosine kinases.
The logical relationship in the use of Fmoc-O-benzyl-L-tyrosine is centered on the principle of orthogonal protection in chemical synthesis, as illustrated in the following diagram.
Caption: Orthogonal Protection Strategy.
Conclusion
Fmoc-O-benzyl-L-tyrosine is an indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and the robust protocols for its use in SPPS enable the routine synthesis of complex peptides. This guide has provided a detailed overview of its core characteristics and methodologies to assist researchers in its effective application. The continued use of this and similar protected amino acids will undoubtedly fuel further advancements in drug discovery and the broader life sciences.
References
The Core Mechanism of N-Fmoc-O-benzyl-L-tyrosine in Peptide Chain Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and chemical mechanism of N-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) in the context of solid-phase peptide synthesis (SPPS). It details the function of its protecting groups, the peptide elongation cycle, relevant quantitative data, and comprehensive experimental protocols.
Introduction to Fmoc-Based Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. The most prevalent strategy, Fmoc-SPPS, relies on an "orthogonal" protection scheme. This methodology uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups for the semi-permanent protection of reactive amino acid side chains.[1][2][3] This orthogonality is critical, as it allows for the selective removal of the Nα-Fmoc group at each cycle without disturbing the side-chain protectors, which remain until the final cleavage step.[2][3]
The Role of Protecting Groups in Fmoc-Tyr(Bzl)-OH
The successful incorporation of tyrosine into a growing peptide chain requires the masking of its two reactive functional groups: the α-amino group and the phenolic hydroxyl side chain. This compound is designed with specific protecting groups for these roles.
-
Nα-Fmoc Group (9-fluorenylmethyloxycarbonyl): This group shields the α-amino terminus of the tyrosine monomer. Its primary function is to prevent self-polymerization and ensure that peptide bond formation occurs in a controlled, directional manner.[2][4] The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), via a β-elimination mechanism.[1][5]
-
O-Benzyl Group (Bzl): The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can undergo unwanted acylation during the coupling step, leading to branched impurities. The benzyl ether linkage in Fmoc-Tyr(Bzl)-OH provides robust protection against this side reaction.[6] The Bzl group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1] While effective, the Bzl group is less acid-labile than the tert-butyl (tBu) group, which has become the more common protecting group for tyrosine in modern Fmoc-SPPS.[6]
The Mechanism of Peptide Chain Elongation
The incorporation of an Fmoc-Tyr(Bzl)-OH residue into a peptide chain follows a well-defined cycle, repeated for each amino acid in the sequence. The core process involves four key stages: deprotection, activation, coupling, and washing.
Step 1: Nα-Fmoc Deprotection
The cycle begins with the peptide-resin from the previous cycle, which is N-terminally protected with an Fmoc group. This group is removed by treating the resin with a 20% piperidine solution in DMF. The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination that releases the free amine of the peptide-resin, dibenzofulvene, and carbon dioxide.[5] The dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, which is then washed away.[2]
Step 2: Carboxyl Group Activation
For the peptide bond to form, the carboxylic acid of the incoming Fmoc-Tyr(Bzl)-OH must be activated to create a highly reactive acylating agent.[5] This is typically achieved in situ using a coupling reagent. Common activators are uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyBOP .[1][4] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxyl group of Fmoc-Tyr(Bzl)-OH to form a highly reactive OBt-ester intermediate.[5]
Step 3: Coupling (Amide Bond Formation)
The activated Fmoc-Tyr(Bzl)-OH is added to the deprotected peptide-resin. The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-Tyr(Bzl)-OH.[5] This reaction forms a stable amide (peptide) bond, thereby elongating the peptide chain by one residue. Complete coupling typically occurs within 10-60 minutes.[7]
Step 4: Final Cleavage and Side-Chain Deprotection
Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support, and all semi-permanent side-chain protecting groups, including the O-benzyl group on tyrosine, are removed simultaneously. This is accomplished by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). Scavengers, such as water, triisopropylsilane (TIS), and phenol, are included in the cocktail to trap the highly reactive carbocations generated from the cleavage of the protecting groups (e.g., the benzyl cation), preventing them from modifying sensitive residues like tryptophan or methionine.[2][8]
Data Presentation: Protecting Groups and Coupling Reagents
Table 1: Comparison of Common Tyrosine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages & Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Strong Acid (e.g., HF, high % TFA) | Stable to piperidine. | Advantage: Sufficient for many applications. Disadvantage: Less acid-labile than tBu; can lead to O-to-C rearrangement (3-benzyltyrosine) as a side product under certain acidic conditions.[9] More commonly associated with Boc-SPPS. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate Acid (e.g., >50% TFA) | Stable to piperidine. | Advantage: High stability, clean and rapid cleavage with standard TFA cocktails, minimal side reactions. The modern standard for Fmoc-SPPS.[6] Disadvantage: None in standard Fmoc-SPPS. |
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Example (Abbreviation) | Activation Mechanism | Typical Coupling Time | Notes |
| Carbodiimides | Diisopropylcarbodiimide (DIC) | Forms O-acylisourea intermediate; used with additives like HOBt or OxymaPure to suppress racemization.[1][4] | 1-2 hours | Cost-effective; formation of insoluble urea byproducts can be an issue with DCC. DIC is preferred as its urea byproduct is soluble. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Forms highly reactive OBt or OAt esters in situ.[1][7] | 10-60 min | Very efficient and fast.[7] HATU is generally considered more potent for sterically hindered couplings. Requires a non-nucleophilic base (e.g., DIPEA). |
| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OBt or OAt esters in situ. | 15-60 min | Highly efficient, similar to aminium salts. Byproduct of BOP (HMPA) is carcinogenic; PyBOP is a safer alternative.[4] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-Tyr(Bzl)-OH
This protocol describes a single manual coupling cycle on a 0.1 mmol scale using HBTU as the coupling reagent.
1. Resin Preparation:
-
Swell 100-150 mg of the N-terminally deprotected peptide-resin in DMF for 30 minutes in a fritted reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2-3 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 3 mL).
3. Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in ~2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
4. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 3 mL), DCM (3 x 3 mL), and finally DMF (3 x 3 mL).
5. Monitoring Reaction Completion (Kaiser Test):
-
Take a small sample of resin beads (~1-2 mg) and wash with ethanol.
-
Add 2-3 drops of each Kaiser test solution:
-
Heat the sample at 100-120°C for 5 minutes.[1]
-
Result: A dark blue color on the beads and in the solution indicates the presence of free primary amines (incomplete coupling). A colorless or faint yellow result indicates a complete reaction.[1]
-
If the test is positive, the coupling step (4) should be repeated.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of the benzyl side-chain protecting group.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM (3 x 3 mL) and dry it under vacuum for at least 1 hour.
2. Cleavage:
-
Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues, Reagent R is commonly used: TFA / TIS / H₂O (95:2.5:2.5 v/v).
-
Add the cleavage cocktail to the dry peptide-resin (approx. 5-10 mL per 100 mg of resin).
-
Agitate the suspension at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mandatory Visualizations
Caption: A workflow diagram illustrating the iterative steps of Fmoc-SPPS.
Caption: Key chemical transformations in the incorporation of Fmoc-Tyr(Bzl)-OH.
References
- 1. chempep.com [chempep.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. nbinno.com [nbinno.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
The Stereochemical Integrity of N-Fmoc-O-benzyl-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-α-Fmoc-O-benzyl-L-tyrosine, a cornerstone derivative of the amino acid L-tyrosine, is an indispensable building block in solid-phase peptide synthesis (SPPS). Its utility in the construction of complex peptides for therapeutic and research applications hinges on its stereochemical purity. The precise three-dimensional arrangement of its chiral center is paramount to the final conformation and biological activity of the synthesized peptide. This technical guide provides an in-depth exploration of the stereochemistry of N-Fmoc-O-benzyl-L-tyrosine, encompassing its synthesis, analytical methods for chiral purity assessment, and the potential for racemization.
Core Stereochemical Properties
This compound possesses a single chiral center at the alpha-carbon (Cα), inherited from the parent amino acid, L-tyrosine. The "L" configuration designates the specific spatial arrangement of the substituents around this stereocenter, which is crucial for its recognition by biological systems.
Physical and Chiral Characteristics
The stereochemical identity of this compound is confirmed by its optical activity, specifically its ability to rotate plane-polarized light. This intrinsic property is quantified as the specific rotation and serves as a primary indicator of its enantiomeric purity.
| Property | Value | Conditions |
| Specific Rotation [α]D20 | -18 ± 2.5° | c = 2 in Dimethylformamide (DMF) |
| Enantiomeric Purity | Typically >99.0% enantiomeric excess (ee) for the L-form. For certain applications, a purity of ≥99.8% ee is required. | Determined by Chiral HPLC |
Synthesis and Stereochemical Control
The synthesis of this compound involves the protection of the amino and hydroxyl functionalities of L-tyrosine. A representative synthetic pathway is outlined below. Maintaining the stereochemical integrity of the chiral center throughout this process is critical.
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general method for the synthesis of this compound, adapted from established procedures for analogous compounds.
-
O-Benzylation of L-Tyrosine: L-tyrosine is dissolved in an aqueous alkaline solution. Benzyl bromide is added portion-wise while maintaining the alkaline pH. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, O-benzyl-L-tyrosine, is then precipitated by adjusting the pH to its isoelectric point and collected by filtration.
-
N-Fmoc Protection: O-benzyl-L-tyrosine is suspended in a suitable solvent mixture, such as aqueous acetone or dioxane. A base, typically sodium bicarbonate or sodium carbonate, is added, followed by the portion-wise addition of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is acidified, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography to achieve high chemical and chiral purity.
Chiral Purity Analysis: The Role of Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound and other Fmoc-amino acids. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or Lux Cellulose-3, is often effective. Macrocyclic glycopeptide-based CSPs are also utilized.
-
Mobile Phase: A reversed-phase mobile phase is commonly employed, consisting of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as the mobile phase, and injected into the HPLC system.
The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the formula:
% ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Caption: Workflow for chiral HPLC analysis.
Racemization: A Potential Pitfall
Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical concern in peptide synthesis. While this compound itself is generally stable, the conditions employed during peptide coupling can induce epimerization at the Cα.
Factors Influencing Racemization
-
Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization. Highly reactive reagents can increase the risk. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) is a common strategy.
-
Base: The type and amount of base used during the coupling reaction are crucial. Sterically hindered bases are often preferred to minimize racemization.
-
Amino Acid Sequence: The nature of the amino acid being coupled and the growing peptide chain can influence the susceptibility to racemization.
Caption: Factors influencing racemization during peptide coupling.
While specific studies on the racemization of this compound are not extensively documented, it is generally considered to have a lower propensity for racemization compared to amino acids such as cysteine and histidine. Nevertheless, careful selection of coupling conditions is essential to preserve the stereochemical integrity of this valuable building block throughout peptide synthesis.
Conclusion
The stereochemistry of this compound is a critical parameter that directly influences the outcome of peptide synthesis and the biological function of the final product. A thorough understanding of its synthesis, methods for assessing its chiral purity, and the factors that can lead to racemization is essential for researchers and professionals in the field of drug development and peptide chemistry. By employing rigorous analytical techniques and optimized synthetic protocols, the stereochemical integrity of this vital reagent can be maintained, ensuring the production of high-quality, biologically active peptides.
Methodological & Application
Application Notes and Protocols for N-Fmoc-O-benzyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of N-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for coupling, deprotection, and cleavage, along with strategies to minimize potential side reactions, ensuring the successful synthesis of high-purity peptides containing the O-benzyl-protected tyrosine residue.
Introduction
This compound is a critical building block in Fmoc-based SPPS for the incorporation of tyrosine residues into synthetic peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions. The benzyl (Bzl) ether linkage protects the hydroxyl group of the tyrosine side chain from undesired reactions during peptide elongation. This side-chain protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support.
The orthogonal protection scheme offered by the Fmoc and benzyl groups allows for a controlled and stepwise assembly of the peptide chain.[1] However, the bulky nature of the benzyl group can present steric hindrance during coupling reactions, and its removal can be associated with a potential side reaction, namely the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain, forming 3-benzyltyrosine. Careful optimization of coupling and cleavage protocols is therefore essential for achieving high yields and purity of the final peptide.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Synonyms | Fmoc-L-Tyr(Bzl)-OH, N-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine |
| CAS Number | 71989-40-7[2][3] |
| Molecular Formula | C₃₁H₂₇NO₅[2] |
| Molecular Weight | 493.55 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Storage Conditions | 2-8°C, keep away from moisture |
Table 2: Comparative Overview of Common Coupling Reagents for Fmoc-Tyr(Bzl)-OH
| Coupling Reagent/Method | Molar Excess (Reagent:Amino Acid:Base) | Typical Coupling Time | Expected Efficiency | Notes |
| DIC/HOBt | 3-5 : 3-5 : - | 1 - 4 hours | Good to High | A cost-effective and widely used method.[4] The addition of HOBt is crucial to suppress racemization.[4] |
| HBTU/DIPEA | 3-4 : 3-4 : 6-8 | 30 - 60 minutes | High | Fast and efficient, suitable for most couplings. Pre-activation of 5-10 minutes is recommended. |
| HATU/DIPEA or Collidine | 3-4 : 3-4 : 6-8 | 20 - 45 minutes | Very High | More reactive than HBTU, particularly effective for sterically hindered amino acids like Fmoc-Tyr(Bzl)-OH.[5][6] Reduces racemization risk. |
| PyBOP/DIPEA | 3-4 : 3-4 : 6-8 | 30 - 60 minutes | High | A phosphonium-based reagent, effective for difficult couplings. |
Table 3: Cleavage Cocktails for Peptides Containing Tyr(Bzl) and Prevention of Side Reactions
| Cleavage Cocktail (TFA/Scavengers) | Cleavage Time | Efficacy in Benzyl Group Removal | Prevention of 3-Benzyltyrosine Formation | Notes |
| TFA / H₂O / TIS (95:2.5:2.5) | 2 - 4 hours | Effective | Moderate | A standard and widely used cocktail.[7] The presence of TIS helps to scavenge the benzyl cation. |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | 2 - 4 hours | Highly Effective | Good | Thioanisole is a particularly effective scavenger for the benzyl group.[8] |
| TFA / Phenol / Thioanisole / H₂O / EDT (Reagent K) (82.5:5:5:5:2.5) | 2 - 4 hours | Highly Effective | High | A robust cocktail for complex peptides with multiple sensitive residues.[7] |
| TFA / Thioanisole (Push-Pull Mechanism) | ~3 hours | Quantitative | Very High | A thioanisole-TFA system can deprotect Tyr(Bzl) quantitatively without O-to-C rearrangement.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(Bzl)-OH using HATU
This protocol describes a standard procedure for coupling Fmoc-Tyr(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(Bzl)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3-4 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated Fmoc-Tyr(Bzl)-OH solution to the swollen resin. Agitate the mixture at room temperature for 20-45 minutes.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the N-terminal Fmoc protecting group.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Initial Wash: Wash the Fmoc-protected peptide-resin with DMF (3 times).
-
Fmoc Removal: Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes at room temperature.
-
Second Treatment (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 3: Cleavage and Deprotection of the Peptide from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups, including the O-benzyl group from tyrosine.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., deionized water, triisopropylsilane (TIS), thioanisole, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Preparation of Cleavage Cocktail: Prepare the desired cleavage cocktail from Table 3 in a fume hood. For a peptide containing Tyr(Bzl), a recommended cocktail is TFA/thioanisole/H₂O/EDT (90:5:3:2).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: After the cleavage is complete, filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Peptide Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-Tyr(Bzl)-OH.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Tyr(Bzl)-OH ≥98.0% (HPLC) | 71989-40-7 [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. polypeptide.com [polypeptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Standard Protocol for Fmoc-Tyr(Bzl)-OH Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fmoc-Tyr(Bzl)-OH is a commonly used derivative in solid-phase peptide synthesis (SPPS) for the incorporation of a tyrosine residue into a peptide sequence. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is base-labile and typically removed using piperidine. The benzyl (Bzl) group offers acid-labile protection for the phenolic hydroxyl group of the tyrosine side chain, preventing undesirable side reactions during peptide assembly. This protection strategy is orthogonal to the Fmoc group, allowing for selective deprotection. The Bzl group is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final trifluoroacetic acid (TFA) treatment, which also cleaves the peptide from the resin.[1] This document provides a detailed protocol for the efficient coupling of Fmoc-Tyr(Bzl)-OH in SPPS.
Experimental Protocols
The following protocols outline the key steps in the solid-phase synthesis cycle involving the coupling of Fmoc-Tyr(Bzl)-OH. These steps include resin preparation, Fmoc deprotection, the coupling reaction itself, and final cleavage and deprotection.
2.1. Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient peptide synthesis.
-
Place the desired amount of resin (e.g., 2-chlorotrityl chloride, Wang, or Rink amide resin) in a suitable reaction vessel.[2]
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[2]
-
After swelling, drain the DMF from the reaction vessel.[2]
2.2. Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Add a solution of 20% piperidine in DMF to the swelled resin.[3][4]
-
Agitate the mixture for 3-5 minutes.[1]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.[1]
-
Thoroughly wash the resin multiple times with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
2.3. Fmoc-Tyr(Bzl)-OH Coupling Reaction
This protocol describes a standard coupling procedure using HBTU as the activating agent.
-
Activation of Fmoc-Tyr(Bzl)-OH:
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (typically 3 equivalents relative to the resin substitution) and an equivalent amount of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF.[5]
-
Add N,N-diisopropylethylamine (DIPEA) (typically a slight excess, e.g., 3.5-4 equivalents) to the solution and mix until the solids are completely dissolved.[5] This pre-activation step is crucial to prevent guanidinylation of the free amino group on the resin.[6]
-
-
Coupling to the Resin:
-
Add the activated Fmoc-Tyr(Bzl)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.[5] The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.
-
-
Washing:
-
After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then again with DMF to remove any unreacted reagents and byproducts.[7]
-
2.4. Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences.
-
Treat the peptide-resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF (e.g., a 1:9 v/v mixture of acetic anhydride/pyridine) for about 5 minutes.[4]
-
Wash the resin thoroughly with DMF.
2.5. Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups, including the Bzl group from tyrosine.
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7][8] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process, which can otherwise lead to side reactions with sensitive residues like tyrosine.[9]
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[8][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Quantitative Data Summary
The efficiency of the coupling reaction can be influenced by the choice of coupling reagents and reaction conditions. The following tables provide a summary of typical reagent stoichiometries and a comparison of common coupling agents.
Table 1: Typical Reagent Stoichiometry for Fmoc-Tyr(Bzl)-OH Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Tyr(Bzl)-OH | 3 |
| HBTU | 2.9 - 3 |
| DIPEA | 3.5 - 6 |
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and resin.
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Activation Mechanism | Advantages | Potential Disadvantages |
| HBTU/HOBt | Forms an active OBt ester | High coupling efficiency, relatively low racemization. | Can lead to guanidinylation if not pre-activated.[6] |
| DIC/HOBt | Forms an active OBt ester via an O-acylisourea intermediate | Cost-effective, good for standard couplings. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[10] |
| HATU/HOAt | Forms an active OAt ester | Very efficient, especially for sterically hindered amino acids.[1] | Higher cost compared to other reagents. |
| PyBOP | Forms an active ester | High reactivity. | Can be less stable than uronium-based reagents. |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Tyr(Bzl)-OH.
Caption: Workflow for Fmoc-Tyr(Bzl)-OH coupling in SPPS.
4.2. Receptor Tyrosine Kinase (RTK) Signaling Pathway
The tyrosine residue incorporated into a peptide is often a key site for post-translational modifications, such as phosphorylation, which is central to many cell signaling pathways. The diagram below shows a simplified representation of a receptor tyrosine kinase signaling pathway.
References
- 1. chempep.com [chempep.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for N-Fmoc-O-benzyl-L-tyrosine in Pharmaceutical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-O-benzyl-L-tyrosine is a critical building block in modern pharmaceutical research and development, primarily utilized in the solid-phase peptide synthesis (SPPS) of therapeutic peptides and peptidomimetics. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the benzyl ether safeguards the hydroxyl group of the tyrosine side chain. This strategic protection allows for the precise and efficient assembly of complex peptide sequences under mild conditions, making it an invaluable tool in the synthesis of bioactive peptides for various therapeutic areas, including oncology, neuroscience, and metabolic disorders.[1][2][]
These application notes provide detailed protocols for the use of this compound in SPPS, present relevant quantitative data to guide synthesis strategies, and illustrate its application in the development of targeted therapeutics, such as inhibitors of the Grb2-SH2 signaling pathway.
Core Applications in Drug Development
The unique structural features of this compound make it a versatile reagent for several key applications in pharmaceutical development:
-
Peptide Synthesis: It serves as a protected amino acid for the incorporation of tyrosine residues into peptide chains during SPPS. The benzyl protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of synthesis.[1][4]
-
Peptidomimetic Development: This derivative is used in the synthesis of peptidomimetics, where the peptide backbone is modified to improve stability, bioavailability, and efficacy.
-
Targeted Drug Delivery: Peptides synthesized using this compound can be conjugated to other molecules, such as small molecule drugs or imaging agents, to create targeted delivery systems that enhance therapeutic efficacy and reduce off-target effects.
-
Kinase Inhibitor Synthesis: Tyrosine kinases are a major class of drug targets, particularly in oncology. Peptides and peptidomimetics containing tyrosine or its analogs are often designed as inhibitors of these enzymes.[5][6]
Data Presentation: Coupling Efficiency and Biological Activity
The choice of coupling reagent is crucial for achieving high efficiency when incorporating this compound, especially in sterically hindered sequences. Below is a comparison of common coupling reagents.
| Coupling Reagent | Additive | Base | General Applicability for Hindered Amino Acids |
| DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | - | A classic and cost-effective method. Reaction times may need to be extended.[7][8] |
| HBTU, TBTU, HCTU | (Internal HOBt) | DIPEA, NMM | Highly popular and efficient reagents that form active OBt esters.[4][7][9] |
| HATU, HCTU | (Internal HOAt) | DIPEA, NMM | Generally considered more reactive and suitable for difficult couplings.[7] |
| PyBOP, PyAOP | - | DIPEA, NMM | Highly effective, especially for sterically hindered amino acids.[8][9] |
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis.
Peptides incorporating tyrosine analogs are effective inhibitors of protein-protein interactions, such as the binding of the Grb2-SH2 domain to phosphorylated tyrosine residues on growth factor receptors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Peptide Inhibitor | Target | IC50 (µM) |
| HT1 (Macrocyclic Peptide) | Grb2-SH2 | 6.0 ± 0.8[5] |
| G1 (Parent Macrocyclic Peptide) | Grb2-SH2 | 20.5 ± 2.8[5] |
| TYK2 Inhibitory Peptide | TYK2 Kinase | 1.2[2] |
| Macrocyclic Peptide 1 (L-Tyr initiated) | NNMT | 0.229 ± 0.007[10] |
Table 2: Biological Activity of Tyrosine-Containing Peptide Inhibitors.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing an O-benzyl-L-tyrosine residue using the Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for 5 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for SPPS
References
- 1. researchgate.net [researchgate.net]
- 2. Design of a peptide inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Peptide Bicycles that Inhibit the Grb2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Fmoc Deprotection of O-benzyl-L-tyrosine Residues: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from O-benzyl-L-tyrosine residues in solid-phase peptide synthesis (SPPS). These guidelines are intended for researchers, scientists, and professionals in drug development engaged in the synthesis of peptides containing this modified amino acid.
Introduction
The O-benzyl ether is a commonly employed protecting group for the hydroxyl function of tyrosine in Fmoc-based solid-phase peptide synthesis. Its stability to the mildly basic conditions required for Fmoc group removal is a key advantage. The selection of an appropriate deprotection strategy is critical to ensure high peptide yield and purity by minimizing side reactions. This document outlines standard and alternative methods for Fmoc deprotection, along with detailed protocols and a comparative analysis of their effectiveness.
Core Principles of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. This leads to a β-elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The deprotecting amine also serves as a scavenger for the reactive DBF, forming a stable adduct and preventing its reaction with the newly liberated amine.[1][2]
Comparative Analysis of Fmoc Deprotection Reagents
The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal and the purity of the final peptide product. The following table summarizes the performance of commonly used reagents. While specific quantitative data for O-benzyl-L-tyrosine is limited in publicly available literature, the presented data for other amino acids provides a valuable reference.
| Reagent/Method | Typical Concentration & Time | Deprotection Efficiency | Advantages | Disadvantages | Key Considerations & Potential Side Reactions |
| Piperidine | 20% (v/v) in DMF, 2 x 5-10 min | Generally >99%[3] | Well-established, reliable, and effective for most sequences. | Can cause aspartimide formation in sensitive sequences (e.g., Asp-Gly).[4] Toxicity and regulatory restrictions in some regions.[5] | The O-benzyl group on tyrosine is generally stable to standard piperidine treatment. Monitor for incomplete deprotection in sterically hindered sequences. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) in DMF, 2-5 min | Very rapid, often >99% in minutes.[6] | Faster deprotection kinetics, useful for difficult or aggregation-prone sequences.[6] | Strong non-nucleophilic base; does not scavenge DBF, requiring an additive like piperidine.[7] Can significantly promote aspartimide formation.[8] | Use with caution, especially in sequences prone to base-catalyzed side reactions. The O-benzyl group is expected to be stable. |
| Piperazine | 5-10% (w/v) in DMF or NMP | Effective, comparable to piperidine.[5] | Less prone to causing aspartimide formation compared to piperidine.[5] Safer alternative to piperidine.[9] | Can form an insoluble dibenzofulvene adduct that may hinder filtration.[10] May be less efficient than piperidine in some cases.[5] | A good alternative for sequences sensitive to piperidine-induced side reactions. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF, 2 x 5-10 min | Comparable to piperidine.[5] | Similar efficiency to piperidine. Not a controlled substance.[5] | Similar toxicity concerns as piperidine. | A direct replacement for piperidine with similar performance characteristics. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the most common method for Fmoc removal.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM, peptide synthesis grade)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
DCM Wash: Perform a final wash with DCM (2-3 times) to prepare the resin for the subsequent coupling step or for storage.
Protocol 2: Rapid Fmoc Deprotection using DBU
This protocol is suitable for sequences where rapid deprotection is desired, but caution is advised due to the strong basicity of DBU.
Materials:
-
Fmoc-protected peptide-resin
-
Optimized Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[7] (The piperidine acts as a scavenger for the dibenzofulvene byproduct).
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the optimized DBU/piperidine deprotection solution to the resin. Agitate the mixture for 2-5 minutes at room temperature.
-
Monitoring: It is crucial to monitor the reaction progress to avoid over-exposure to the strong base, which could promote side reactions.
-
Washing: Drain the deprotection solution and immediately wash the resin extensively with DMF (at least 7-10 times) to completely remove DBU and byproducts.
-
DCM Wash: Perform a final wash with DCM (2-3 times).
Monitoring of Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively or quantitatively.
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test for the presence of free primary amines on the resin. A positive result (blue beads) indicates successful deprotection.
-
UV-Vis Spectroscopy: A quantitative method that involves monitoring the absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301 nm. The deprotection is considered complete when the absorbance plateaus.
Diagrams
Caption: General workflow for Fmoc deprotection in solid-phase peptide synthesis.
Caption: Simplified mechanism of Fmoc deprotection by a basic reagent.
Conclusion
The selection of an appropriate Fmoc deprotection method for peptides containing O-benzyl-L-tyrosine is crucial for successful synthesis. While the standard 20% piperidine in DMF protocol is robust and reliable for most applications, alternative reagents such as DBU or piperazine offer advantages in specific situations, such as overcoming aggregation or minimizing certain side reactions. Careful consideration of the peptide sequence and the potential for side reactions should guide the choice of deprotection strategy. The O-benzyl protecting group on tyrosine is generally stable under the basic conditions of Fmoc removal, with any potential lability being a greater concern during the final acidic cleavage of the peptide from the resin.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Incorporation of Fmoc-Tyr(Bzl)-OH in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Nα-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) into complex peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the rationale for selecting this protecting group strategy, potential challenges, and detailed protocols for coupling and cleavage to ensure high-purity peptide products.
Introduction: The Role of Tyrosine and Protecting Group Strategy
Tyrosine is a critical amino acid in many biologically active peptides, playing a key role in receptor binding, signal transduction, and structural integrity. Its phenolic hydroxyl group is reactive and requires protection during SPPS to prevent unwanted side reactions. The choice of protecting group for the tyrosine side chain is crucial and depends on the overall synthetic strategy.
Fmoc-Tyr(Bzl)-OH offers a distinct protecting group strategy compared to the more commonly used Fmoc-Tyr(tBu)-OH. The benzyl (Bzl) group is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc deprotection, making it fully compatible with the Fmoc/tBu orthogonal chemistry. However, the Bzl group is more acid-resistant than the tert-butyl (tBu) group, necessitating harsher acidic conditions for its removal during the final cleavage step. This property can be advantageous in specific synthetic designs, such as the synthesis of protected peptide fragments, but also requires careful optimization of the cleavage protocol to avoid potential side reactions.
Data Presentation: Comparative Analysis of Tyrosine Protecting Groups
The selection of the tyrosine protecting group can impact the overall yield and purity of the synthesized peptide. Below is a summary of expected performance characteristics when comparing Fmoc-Tyr(Bzl)-OH with the standard Fmoc-Tyr(tBu)-OH in a typical Fmoc-SPPS workflow.
| Parameter | Fmoc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH | Notes |
| Coupling Efficiency | >99% | >99% | With standard coupling reagents (e.g., HBTU/DIPEA), both derivatives generally show excellent coupling efficiency. |
| Stability to Fmoc Deprotection | High | High | Both Bzl and tBu groups are stable to repeated treatments with 20% piperidine in DMF. |
| Final Cleavage Conditions | Strong Acid (e.g., HF or TFMSA) | Standard TFA Cocktail | Bzl group requires harsher acidic conditions for complete removal compared to the tBu group. |
| Potential Side Reactions | Acid-catalyzed benzyl migration to the tyrosine ring (3-benzyltyrosine formation). | Alkylation of tryptophan by t-butyl cations if scavengers are inadequate. | Careful selection of scavengers in the cleavage cocktail is critical for both. |
| Crude Peptide Purity (Typical) | 80-90% | 85-95% | Purity is sequence-dependent and highly influenced by the cleavage protocol. |
| Overall Yield (Typical) | 60-75% | 65-80% | Yields are contingent on the length and complexity of the peptide sequence. |
| Cleavage Cocktail | Key Reagents | Tyr(Bzl) Deprotection | Recommended For |
| Standard TFA Cocktail | TFA, H₂O, TIS | Partial to None | Not recommended for complete Bzl group removal. |
| Reagent K | TFA, Phenol, H₂O, Thioanisole, EDT | Partial | May not achieve complete deprotection of the Bzl group. |
| TFMSA/TFA Cocktail | TFMSA, TFA, Thioanisole | Yes | Effective for complete Bzl group removal but can be harsh. |
| Anhydrous HF | Hydrogen Fluoride, Anisole | Yes | The historical "gold standard" for Bzl removal, requires specialized equipment. |
Mandatory Visualizations
Experimental Protocols
This protocol assumes a standard 0.1 mmol synthesis scale on a suitable solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Tyr(Bzl)-OH (4 eq., 0.4 mmol, 197.4 mg)
-
HBTU (3.9 eq., 0.39 mmol, 147.9 mg)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH and HBTU in DMF (approx. 2 mL). Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
Proceed to the next cycle: The resin is now ready for the deprotection of the Fmoc group of the newly added Tyr(Bzl) residue.
This protocol utilizes a Trifluoromethanesulfonic acid (TFMSA) cocktail for the efficient removal of the benzyl protecting group. Caution: TFMSA and TFA are highly corrosive. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dry peptide-resin (0.1 mmol scale)
-
Trifluoroacetic acid (TFA), high purity
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reaction vessel (with a sintered glass filter)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining the following reagents in the specified order. Note: The addition of TFMSA to TFA is exothermic. Add TFMSA slowly.
-
TFA: 9.0 mL
-
Thioanisole: 0.5 mL
-
TIS: 0.25 mL
-
TFMSA: 0.25 mL
-
-
Cleavage Reaction: Add approximately 2-3 mL of the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The duration may need to be optimized depending on the sequence.
-
Peptide Precipitation: Filter the cleavage solution containing the peptide into a clean, labeled centrifuge tube. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers and cleavage byproducts.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.
Potential Challenges and Mitigation Strategies
-
Incomplete Cleavage of the Benzyl Group: If the final peptide analysis shows incomplete removal of the Bzl group, increase the cleavage time or the concentration of TFMSA in the cocktail. However, be aware that prolonged exposure to strong acids can degrade the peptide.
-
3-Benzyltyrosine Formation: The primary side reaction of concern is the acid-catalyzed migration of the benzyl group from the oxygen to the C3 position of the tyrosine ring.[1] To minimize this, ensure efficient scavenging by using thioanisole in the cleavage cocktail.
-
Safety: The use of strong acids like TFMSA and HF requires stringent safety protocols. Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.
By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate Fmoc-Tyr(Bzl)-OH into complex peptide sequences, enabling the synthesis of unique and challenging peptide targets.
References
Application Notes and Protocols: N-Fmoc-O-benzyl-L-tyrosine in Bioconjugation for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-O-benzyl-L-tyrosine is a critical building block in solid-phase peptide synthesis (SPPS) for the development of sophisticated bioconjugates for targeted drug delivery. The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, while the benzyl group protects the hydroxyl function of the tyrosine side chain. This protection strategy allows for the precise and sequential assembly of amino acids to create peptides with specific targeting properties. These peptides can then be conjugated to cytotoxic drugs, enabling selective delivery to cancer cells that overexpress the target receptor, thereby enhancing therapeutic efficacy and reducing off-target toxicity.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a targeting peptide, its conjugation to the anti-cancer drug paclitaxel, and its application in a targeted drug delivery system. The example provided is the synthesis of a dimeric cyclic RGD (Arginine-Glycine-Aspartic acid) peptide, E[c(RGDyK)]2, which targets αvβ3 integrins that are highly expressed on the surface of many tumor cells.[1]
Data Presentation
The following tables summarize key quantitative data from the evaluation of the dimeric RGD peptide-paclitaxel conjugate.
Table 1: In Vitro Cytotoxicity of Paclitaxel and RGD-Paclitaxel Conjugate
| Compound | Cell Line | IC50 (nM) |
| Paclitaxel | MDA-MB-435 | 34 ± 5 |
| E[c(RGDyK)]2-Paclitaxel | MDA-MB-435 | 134 ± 28 |
Data extracted from a study on a metastatic breast cancer cell line (MDA-MB-435).[2]
Table 2: In Vivo Tumor Uptake of 125I-Labeled RGD-Paclitaxel Conjugate
| Time Post-Injection | Tumor Uptake (%ID/g) |
| 2 hours | 2.72 ± 0.16 |
| 4 hours | Not specified, but best tumor/background contrast |
%ID/g = percentage of injected dose per gram of tissue.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of E[c(RGDyK)]2 Peptide
This protocol describes the manual synthesis of the dimeric cyclic RGD peptide using Fmoc chemistry. This compound is incorporated at the 'y' position in the c(RGDyK) sequence.
Materials:
-
Rink Amide resin
-
N-Fmoc-protected amino acids (including this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH for the first coupling) (3 equivalents), HATU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3-5 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence, including the coupling of This compound .
-
Cyclization: After the assembly of the linear peptide, perform on-resin cyclization between the N-terminal amino group and the side chain of the C-terminal amino acid (e.g., Aspartic acid side chain).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cold TFA cleavage cocktail to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Bioconjugation of E[c(RGDyK)]2 to Paclitaxel
This protocol describes the conjugation of the purified peptide to paclitaxel via an ester linkage.
Materials:
-
Purified E[c(RGDyK)]2 peptide
-
Paclitaxel
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous DMF
-
RP-HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Paclitaxel: In a reaction vial, dissolve paclitaxel (1 equivalent) and succinic anhydride in anhydrous pyridine to form paclitaxel-2'-hemisuccinate.
-
Conjugation Reaction:
-
Dissolve the purified E[c(RGDyK)]2 peptide (1.2 equivalents) and paclitaxel-2'-hemisuccinate in anhydrous DMF.
-
Add DCC (1.5 equivalents) and DMAP (0.2 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.
-
-
Purification of the Conjugate:
-
Monitor the reaction by RP-HPLC.
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude conjugate by preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final E[c(RGDyK)]2-paclitaxel conjugate by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for targeted drug delivery.
Signaling Pathway of RGD-Paclitaxel Conjugate
Caption: Targeted delivery and mechanism of action.
Logical Relationship of Components
Caption: Key components and their relationship.
References
Application Note: HPLC Analysis of Peptides Containing O-benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of synthetic peptides containing the modified amino acid O-benzyl-L-tyrosine using reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of the bulky and hydrophobic O-benzyl protecting group necessitates specific considerations in method development to achieve optimal separation and accurate quantification. This document outlines the required instrumentation, materials, and a step-by-step protocol for sample preparation and HPLC analysis. Additionally, it includes data presentation guidelines and a workflow visualization to aid researchers in implementing this method.
Introduction
During solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions on amino acid side chains.[1] O-benzyl-L-tyrosine is a commonly used building block where the hydroxyl group of tyrosine is protected by a benzyl group. The presence of this hydrophobic moiety significantly influences the chromatographic behavior of the peptide, typically increasing its retention time in reversed-phase chromatography.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for the analysis and purification of synthetic peptides.[1][2] This technique separates molecules based on their hydrophobicity.[2][3] For peptides containing O-benzyl-L-tyrosine, it is crucial to develop a robust HPLC method to separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other synthesis-related by-products.[2] This protocol provides a starting point for developing such a method.
Experimental Workflow
Caption: General workflow for the HPLC analysis of a synthetic peptide.
Materials and Instrumentation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Materials and Reagents:
-
Crude synthetic peptide containing O-benzyl-L-tyrosine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade[4]
-
0.22 µm syringe filters
Experimental Protocol
1. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water. Sonicate for 10-15 minutes to degas.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1] To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Sonicate for 10-15 minutes to degas.
Note: For mass spectrometry (MS) compatible methods, replace TFA with 0.1% formic acid.[5][6]
2. Sample Preparation
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[1] The initial solvent composition should be similar to or weaker than the initial HPLC mobile phase conditions to ensure good peak shape.
-
Vortex the solution until the peptide is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
3. HPLC Conditions
The following table summarizes a typical starting point for the HPLC analysis of a peptide containing O-benzyl-L-tyrosine. Optimization may be necessary depending on the specific properties of the peptide.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 300Å, 3.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C[1] |
| Detection Wavelength | 220 nm (peptide backbone) and 280 nm (aromatic residues)[1] |
| Injection Volume | 10-20 µL[1] |
| Gradient | See Table 2 |
Table 1: Recommended HPLC Parameters.
4. Gradient Elution Program
A generic gradient suitable for scouting the elution profile of a protected peptide is provided below. Due to the hydrophobicity of the O-benzyl group, a slower gradient or a higher starting percentage of organic solvent may be required compared to unprotected peptides.
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 30.0 | 70 |
| 32.0 | 95 |
| 35.0 | 95 |
| 35.1 | 10 |
| 40.0 | 10 |
Table 2: Example Gradient Elution Program.
Note: This gradient should be optimized for the specific peptide to ensure adequate resolution from impurities.[4]
Data Presentation and Analysis
The primary output of the HPLC analysis is a chromatogram, which plots the detector response against time. The retention time (RT) is the time it takes for the peptide to elute from the column and is indicative of its hydrophobicity. The area under the peak is proportional to the concentration of the peptide.
Purity Assessment: The purity of the peptide is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent peaks).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Peptide Batch 1 | 15.8 | 1254367 | 95.2 |
| Peptide Batch 2 | 15.9 | 1268943 | 96.1 |
| Peptide Batch 3 | 15.8 | 1249870 | 95.5 |
Table 3: Example Data Summary.
Method Development and Optimization Logic
For peptides that are difficult to resolve from impurities, a systematic approach to method development is recommended.
Caption: Logical workflow for HPLC method development and optimization.
Conclusion
The successful HPLC analysis of peptides containing O-benzyl-L-tyrosine hinges on a well-developed reversed-phase method that accounts for the increased hydrophobicity imparted by the benzyl protecting group. The protocol detailed in this application note provides a robust starting point for researchers. Method optimization, particularly of the gradient elution program, may be necessary to achieve the desired separation for a specific peptide. Careful sample preparation and systematic data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. O-Benzyl-L-tyrosine toluene-p-sulphonate | SIELC Technologies [sielc.com]
Application Note: Interpreting NMR Spectrum Data for N-Fmoc-O-benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding the Nuclear Magnetic Resonance (NMR) spectrum of N-Fmoc-O-benzyl-L-tyrosine. This protected amino acid is a critical building block in solid-phase peptide synthesis and plays a significant role in the development of peptide-based therapeutics. Accurate interpretation of its NMR data is essential for verifying its structure and purity.
Spectral Data Summary
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc-H9 | 7.85 - 7.95 | d | ~7.5 |
| Fmoc-H4, H5 | 7.65 - 7.75 | d | ~7.5 |
| Fmoc-H1, H8 | 7.35 - 7.45 | t | ~7.4 |
| Fmoc-H2, H7 | 7.25 - 7.35 | t | ~7.4 |
| Benzyl-ArH | 7.20 - 7.40 | m | - |
| Tyr-ArH (ortho to O-Bn) | 6.90 - 7.00 | d | ~8.5 |
| Tyr-ArH (meta to O-Bn) | 6.80 - 6.90 | d | ~8.5 |
| NH | 7.50 - 7.60 | d | ~8.0 |
| Benzyl-CH₂ | 5.00 - 5.10 | s | - |
| Fmoc-CH | 4.20 - 4.30 | t | ~6.5 |
| Fmoc-CH₂ | 4.10 - 4.20 | d | ~6.5 |
| α-CH | 4.30 - 4.40 | m | - |
| β-CH₂ | 2.90 - 3.10 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 172.0 - 174.0 |
| C=O (Fmoc) | 156.0 - 157.0 |
| Tyr-ArC (para to CH₂) | 157.0 - 158.0 |
| Fmoc-C (quaternary) | 143.5 - 144.5 |
| Fmoc-C (quaternary) | 140.5 - 141.5 |
| Benzyl-ArC (quaternary) | 137.0 - 138.0 |
| Tyr-ArC (ortho to O-Bn) | 130.0 - 131.0 |
| Benzyl-ArC (para) | 128.0 - 129.0 |
| Benzyl-ArC (ortho/meta) | 127.5 - 128.5 |
| Fmoc-ArC | 127.0 - 128.0 |
| Fmoc-ArC | 125.0 - 126.0 |
| Tyr-ArC (meta to O-Bn) | 114.5 - 115.5 |
| Tyr-ArC (ipso) | 129.0 - 130.0 |
| Benzyl-CH₂ | 69.0 - 70.0 |
| Fmoc-CH₂ | 65.5 - 66.5 |
| α-CH | 56.0 - 57.0 |
| Fmoc-CH | 46.5 - 47.5 |
| β-CH₂ | 36.0 - 37.0 |
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid sample degradation.
-
Transfer to NMR Tube: Using a pipette, transfer the clear solution into a high-quality NMR tube. Avoid introducing any solid particles.
-
Final Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
Visualization of the NMR Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of the NMR spectrum of a protected amino acid like this compound.
Caption: A logical workflow for interpreting NMR spectra of this compound.
Signaling Pathways and Applications
This compound itself is not directly involved in biological signaling pathways. Its primary role is as a protected amino acid monomer in the chemical synthesis of peptides. Peptides synthesized using this building block, however, can be designed to interact with a wide array of biological targets and signaling pathways. For instance, synthetic peptides containing O-benzyl-L-tyrosine residues can be used as inhibitors or modulators of protein-protein interactions, enzyme substrates, or receptor ligands, impacting pathways involved in cancer, immunology, and neuroscience. The benzyl protecting group is typically removed during the final deprotection step of peptide synthesis to yield the native tyrosine residue in the final peptide.
The following diagram illustrates the logical relationship of how this compound is utilized in the broader context of drug development.
Automated Peptide Synthesizer Settings for Fmoc-Tyr(Bzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Tyr(Bzl)-OH in automated solid-phase peptide synthesis (SPPS). The following sections offer guidance on coupling protocols, reagent selection, and troubleshooting to ensure high-purity peptide synthesis.
Introduction
Fmoc-Tyr(Bzl)-OH is a commonly used derivative for introducing tyrosine into synthetic peptides. The benzyl (Bzl) ether protecting group on the phenolic side chain is stable to the basic conditions used for Fmoc group removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. While generally robust, optimizing its incorporation into a growing peptide chain is crucial to prevent side reactions and ensure high coupling efficiency.
Recommended Settings and Reagents
The choice of coupling reagents and reaction conditions significantly impacts the success of incorporating Fmoc-Tyr(Bzl)-OH. Below is a summary of recommended reagents and starting parameters for automated peptide synthesizers.
Coupling Reagent Selection
A variety of coupling reagents can be used for the activation of Fmoc-Tyr(Bzl)-OH. The choice often depends on the specific sequence, the presence of other sterically hindered amino acids, and the desired reaction time.
| Reagent Class | Coupling Reagent | Activator/Base | Key Characteristics |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) or Oxyma Pure | Cost-effective and widely used. Reaction times may need to be extended. HOBt or Oxyma Pure are crucial for minimizing racemization[1]. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) | Highly efficient and popular for SPPS. HATU and HCTU are generally more reactive and suitable for challenging couplings[1]. Careful control of the base is necessary to avoid side reactions[2]. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA or NMM | Efficient with a lower risk of guanidinylation compared to some aminium salts. Byproducts can be challenging to remove in solution-phase synthesis. |
Automated Synthesizer Parameters
The following are recommended starting parameters for a standard automated peptide synthesis cycle for the incorporation of Fmoc-Tyr(Bzl)-OH. These may require optimization based on the specific peptide sequence and synthesizer model.
| Step | Parameter | Value/Reagent | Duration |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | 2 x 5-10 min |
| Washing | Solvent | DMF | 5-7 cycles |
| Coupling | Amino Acid | Fmoc-Tyr(Bzl)-OH (3-5 eq.) | - |
| Coupling Reagent | HBTU (3-5 eq.) | - | |
| Base | DIPEA (6-10 eq.) | - | |
| Reaction Time (Conventional) | - | 60-120 min | |
| Reaction Time (Microwave) | - | 5-15 min at 75°C | |
| Washing | Solvent | DMF | 5-7 cycles |
| Capping (Optional) | Reagent | Acetic Anhydride/DIPEA/DMF | 10-20 min |
Experimental Protocols
Standard Automated Coupling Protocol for Fmoc-Tyr(Bzl)-OH
This protocol outlines a typical cycle for the incorporation of Fmoc-Tyr(Bzl)-OH using an automated peptide synthesizer with HBTU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice for 5-10 minutes each, followed by thorough washing with DMF.
-
Amino Acid Delivery: Deliver a solution of Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading) in DMF to the reaction vessel.
-
Coupling Reagent and Base Delivery: Deliver a solution of HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 60-120 minutes. For microwave-assisted synthesis, heat to 75°C for 5-15 minutes.
-
Monitoring Coupling Completion: Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to ensure the reaction has gone to completion. A negative Kaiser test (yellow beads) indicates a complete reaction[3].
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences[3].
Peptide Cleavage and Deprotection
The benzyl group of Tyr(Bzl) is removed during the final cleavage from the resin using a strong acid cocktail.
-
Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is Reagent K[4]:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional stirring.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: N-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH)
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Fmoc-O-benzyl-L-tyrosine in Dimethylformamide (DMF).
Troubleshooting Guide: Improving Fmoc-Tyr(Bzl)-OH Solubility in DMF
This guide addresses common issues encountered when dissolving Fmoc-Tyr(Bzl)-OH in DMF during peptide synthesis workflows.
Issue: Fmoc-Tyr(Bzl)-OH is not dissolving or is dissolving very slowly in DMF at room temperature.
The solubility of Fmoc-protected amino acids can be influenced by various factors, including the inherent properties of the amino acid derivative and the quality of the solvent. The bulky, hydrophobic protecting groups on Fmoc-Tyr(Bzl)-OH can lead to poor solvation or aggregation.[1][2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility issues.
Caption: A decision-making workflow for troubleshooting the dissolution of Fmoc-Tyr(Bzl)-OH in DMF.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Tyr(Bzl)-OH exhibiting poor solubility in DMF?
Poor solubility can be attributed to several factors:
-
Molecular Aggregation: The planar, aromatic Fmoc group can promote self-assembly and aggregation through π-π stacking interactions, which reduces solubility.[1]
-
Compound Purity: Impurities in the Fmoc-amino acid can sometimes hinder dissolution.
-
Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid.[3] These impurities can affect the chemical environment and the solubility of reagents. Always use high-purity, fresh DMF.
-
Hydrophobicity: The combination of the Fmoc group and the benzyl side-chain protecting group creates a highly hydrophobic molecule, which can be challenging to solvate even in a polar aprotic solvent like DMF.[2]
Q2: What is the typical solubility of Fmoc-Tyr(Bzl)-OH in different solvents?
While precise quantitative data for DMF is not always published, solubility information for related solvents provides a useful reference. Fmoc-Tyr(Bzl)-OH is generally more soluble in highly polar aprotic solvents.
| Solvent | Abbreviation | Type | Reported Solubility / Common Use |
| Dimethylformamide | DMF | Polar Aprotic | Standard solvent for SPPS, but solubility can be limited and may require assistance (e.g., heat).[1][3] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Generally a very good solvent for Fmoc-amino acids.[4][5] Fmoc-Tyr(Bzl)-OH is soluble at ≥ 30 mg/mL.[4][6] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | A common and effective alternative to DMF, often used to improve coupling yields.[3][7] |
Q3: Can I heat the DMF mixture to dissolve Fmoc-Tyr(Bzl)-OH?
Yes, gentle heating is a common and effective technique. Warming the solution to approximately 35-40°C can significantly increase the rate of dissolution and solubility.[1] However, avoid excessive heat (e.g., >50°C) for prolonged periods, as it may risk degradation of the Fmoc-amino acid.
Q4: Are there alternative solvents or co-solvents that can improve solubility?
If solubility in DMF remains an issue, consider the following options:
-
N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative solvent for peptide synthesis and often provides better solvation for difficult-to-dissolve amino acids.[3]
-
Co-Solvent Systems: Adding a small percentage of a stronger solvent like DMSO can enhance solubility.[1][5] For example, a mixture of DMF with 5-10% DMSO can be effective. Ensure any co-solvent is compatible with your downstream reaction conditions.
Q5: Could the issue be related to the quality of my DMF?
Absolutely. DMF is hygroscopic and can break down over time, releasing dimethylamine.[3] This basic impurity can prematurely cleave the Fmoc group, leading to side reactions. It is critical to use high-purity, anhydrous DMF, preferably from a freshly opened bottle or a bottle that has been properly stored under an inert atmosphere.
Experimental Protocols
Here are detailed methodologies for the techniques described above.
Protocol 1: Dissolution by Gentle Heating
-
Combine the required mass of Fmoc-Tyr(Bzl)-OH and the volume of DMF in a suitable vessel equipped with a magnetic stir bar.
-
Place the vessel in a water bath pre-heated to 35-40°C.
-
Stir the mixture at a moderate speed.
-
Visually monitor the dissolution. The process should typically be complete within 5-15 minutes.
-
Once the solid is fully dissolved, remove the vessel from the water bath and allow the solution to cool to room temperature before use in your synthesis.
Protocol 2: Dissolution by Sonication
-
Prepare the mixture of Fmoc-Tyr(Bzl)-OH and DMF in a sealed vial or flask.
-
Place the vessel in an ultrasonic bath containing water at room temperature.
-
Sonicate the mixture in short bursts (e.g., 1-2 minutes at a time) to avoid excessive heating of the sample.
-
After each burst, visually inspect the solution for dissolution.
-
Repeat as necessary until all solid material has dissolved.[1]
Protocol 3: Using a Co-Solvent System
-
First, attempt to dissolve the Fmoc-Tyr(Bzl)-OH in a small volume of DMSO (e.g., 5-10% of the final required volume). Fmoc-Tyr(Bzl)-OH shows high solubility in DMSO.[4][6]
-
Once a concentrated stock solution is prepared in DMSO, dilute it to the final volume with DMF.
-
Alternatively, prepare a 9:1 (v/v) mixture of DMF:DMSO and use this as the solvent for the amino acid.
-
Ensure the final concentration of the co-solvent does not interfere with subsequent coupling or deprotection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fmoc-Tyr(Bzl)-OH Coupling in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the incomplete coupling of Fmoc-Tyr(Bzl)-OH.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the common causes of incomplete coupling of Fmoc-Tyr(Bzl)-OH?
A1: Incomplete coupling of Fmoc-Tyr(Bzl)-OH during SPPS can be attributed to several factors, often related to its bulky nature:
-
Steric Hindrance: The presence of both the Fmoc protecting group and the benzyl (Bzl) group on the tyrosine side chain creates significant steric bulk. This can physically impede the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate. This can make the N-terminal amine less accessible for the incoming amino acid to couple efficiently.[1]
-
Suboptimal Reagent Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with Fmoc-Tyr(Bzl)-OH.
-
Poor Reagent/Solvent Quality: The purity and quality of solvents and reagents are critical. Degraded DMF, for instance, can contain amines that interfere with the reaction.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.
Q2: My Kaiser test is positive after a single coupling of Fmoc-Tyr(Bzl)-OH. What should I do first?
A2: A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. The first and most straightforward step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated Fmoc-Tyr(Bzl)-OH to drive the reaction to completion.
Q3: Which coupling reagents are most effective for a difficult coupling like Fmoc-Tyr(Bzl)-OH?
A3: For sterically hindered amino acids, more potent coupling reagents are recommended over standard carbodiimides like DIC/HOBt.[2] Uronium/aminium salts and phosphonium salts are generally more effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for difficult couplings due to its high reactivity and ability to form a more reactive OAt active ester.[3]
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another highly efficient reagent, often comparable in performance to HATU and more economical.[4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt-based reagent effective for many standard and some difficult couplings.[3]
Q4: Can changing the reaction solvent improve the coupling efficiency?
A4: Yes, the choice of solvent can significantly impact coupling efficiency, particularly when dealing with peptide aggregation. While DMF is the most common solvent in SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has superior solvating properties and can help disrupt secondary structures, making the reactive sites more accessible. Adding a small percentage of a chaotropic agent like DMSO can also help in disrupting aggregation.[1]
Q5: What is "capping" and when should it be performed?
A5: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step. This is crucial as it prevents these unreacted sites from participating in subsequent coupling steps, which would result in the formation of deletion sequences (peptides missing one or more amino acids). Capping is typically performed if a double coupling still results in a positive Kaiser test. A common capping reagent is a solution of acetic anhydride and a base like DIPEA or pyridine in DMF.[5]
Q6: Can increasing the reaction temperature help with the coupling of Fmoc-Tyr(Bzl)-OH?
A6: Increasing the reaction temperature (e.g., to 40-50°C) can enhance the kinetic rate of the coupling reaction and help overcome the activation energy barrier associated with sterically hindered residues. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization. Microwave-assisted peptide synthesis is a modern technique that utilizes elevated temperatures to significantly speed up difficult couplings.
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for Fmoc-Tyr(Bzl)-OH is not extensively published, the following table provides a comparative analysis of common coupling reagents based on their performance with other sterically hindered amino acids and difficult peptide sequences. This data can be used to guide the selection of an appropriate reagent.
| Reagent Class | Coupling Reagent | Additive | Base | General Recommendations for Hindered Amino Acids |
| Aminium/Uronium Salt | HATU | Internal HOAt | DIPEA, Collidine | Highly Recommended. Generally considered one of the most efficient reagents for difficult couplings, offering high yields and low racemization.[3][4] |
| Aminium/Uronium Salt | HCTU | Internal 6-Cl-HOBt | DIPEA, Collidine | Highly Recommended. A very efficient and often more cost-effective alternative to HATU, with comparable performance.[4] |
| Phosphonium Salt | PyBOP | Internal HOBt | DIPEA, NMM | Recommended. A robust and widely used reagent, though may be slightly less efficient than HATU or HCTU for the most challenging couplings.[3] |
| Carbodiimide | DIC | HOBt, OxymaPure | - | Use with caution. May require longer reaction times and can be less effective for severely hindered couplings. The use of an additive is essential to suppress racemization. |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Tyr(Bzl)-OH using HATU
This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
First Coupling:
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid and thorough washing of the resin with DMF, drain the reaction vessel.
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 eq., 0.3 mmol, ~148 mg), HATU (2.9 eq., 0.29 mmol, ~110 mg) in DMF (2 mL).
-
Add DIPEA (6 eq., 0.6 mmol, ~105 µL) to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Drain the reaction vessel and wash the resin 3-5 times with DMF.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the beads are yellow/colorless (negative), the coupling is likely complete, and you can proceed to the next deprotection step.
-
If the beads are blue (positive), proceed with the second coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Tyr(Bzl)-OH as described in step 1.
-
Add the fresh solution to the resin.
-
Agitate the reaction vessel at room temperature for another 1-2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next step.
-
Protocol 2: Capping of Unreacted Amines
This protocol should be followed if a positive Kaiser test is observed after the double coupling.
-
Preparation:
-
After the final wash of the coupling step, wash the resin once with DMF.
-
Prepare a capping solution. A common mixture is acetic anhydride:DIPEA:DMF in a 1:2:7 (v/v/v) ratio. For a 10 mL solution, this would be 1 mL acetic anhydride, 2 mL DIPEA, and 7 mL DMF.
-
-
Capping Reaction:
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the reaction vessel at room temperature for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of the capping reagents.
-
Perform a final Kaiser test to confirm the absence of free amines (beads should be yellow/colorless).
-
Visualization
Troubleshooting Workflow for Incomplete Fmoc-Tyr(Bzl)-OH Coupling
Caption: A flowchart illustrating the troubleshooting steps for incomplete coupling of Fmoc-Tyr(Bzl)-OH.
References
Common side reactions with N-Fmoc-O-benzyl-L-tyrosine and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Fmoc-O-benzyl-L-tyrosine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction directly involving this compound during peptide synthesis?
A1: The main side reaction is the partial cleavage of the O-benzyl (Bzl) protecting group during the final trifluoroacetic acid (TFA) deprotection step. The benzyl group is not completely stable under the acidic conditions required to cleave the peptide from the resin. This premature deprotection can expose the tyrosine hydroxyl group to modification by reactive carbocations present in the cleavage mixture.[1][2]
Q2: Can the benzyl group migrate from the oxygen to the tyrosine ring?
A2: Yes, an acid-catalyzed O- to C-migration of the benzyl group can occur, resulting in the formation of 3-benzyltyrosine.[3] This side reaction can be minimized by using specific scavenger cocktails during cleavage.[3][4]
Q3: Is Fmoc-Tyr(Bzl)-OH suitable for all types of Fmoc-SPPS?
A3: While the benzyl group is stable to the basic conditions used for Fmoc group removal (piperidine in DMF), its lability in acid makes the tert-butyl (tBu) protected version, Fmoc-Tyr(tBu)-OH, a more robust choice for many applications, especially for longer peptides where repeated acid exposure might be a concern in some protocols.[2][5] Fmoc-Tyr(Bzl)-OH is more commonly used in Fmoc chemistry than in Boc chemistry due to the repeated acid exposure in the latter.[1][2]
Q4: What are other common side reactions that can occur in a peptide sequence containing Fmoc-Tyr(Bzl)-OH?
A4: While not directly caused by the tyrosine derivative itself, other common side reactions in Fmoc-SPPS include:
-
Aspartimide formation: Particularly in sequences containing Asp residues.
-
Diketopiperazine formation: Common with Proline as one of the first two residues.[6]
-
Aggregation: Sequence-dependent chain assembly issues.[7]
-
Modification of sensitive residues: Tryptophan, methionine, and cysteine can be alkylated by carbocations during cleavage if not properly scavenged.[8]
Troubleshooting Guides
Issue 1: Presence of a +90 Da adduct on Tyrosine in the final peptide.
-
Potential Cause: Alkylation of the tyrosine ring by a benzyl cation, leading to the formation of 3-benzyltyrosine. This occurs due to the O- to C-migration of the benzyl group under acidic conditions.[3]
-
Solution:
-
Optimize Cleavage Cocktail: Employ a cleavage cocktail with scavengers that can effectively trap the benzyl cation. A thioanisole-TFA system has been shown to deprotect O-benzyltyrosine without this rearrangement.[4]
-
Alternative Protecting Group: For future syntheses, consider using Fmoc-Tyr(tBu)-OH, as the tert-butyl group is more stable to the final cleavage conditions and less prone to this type of migration.[2][5]
-
Issue 2: Lower than expected yield and presence of multiple unidentified impurities.
-
Potential Cause: Inefficient scavenging of carbocations generated during the final TFA cleavage. These reactive species can modify nucleophilic residues like Tyr, Trp, Met, and Cys.[8]
-
Solution:
Data Presentation
Table 1: Comparison of Tyrosine Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Stability to Piperidine | Stability to TFA | Common Side Reactions | Recommended Use |
| Benzyl (Bzl) | -CH₂-Ph | Stable | Partially labile[1] | O- to C-migration (3-benzyltyrosine formation)[3], Alkylation by other carbocations if deprotected early. | General peptide synthesis, but requires careful selection of scavengers. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable | Labile (as intended) | t-butylation of sensitive residues if not properly scavenged. | Preferred for most Fmoc-SPPS applications due to its clean cleavage.[2][5] |
Table 2: Common Scavengers and Their Targets in TFA Cleavage
| Scavenger | Target Species | Typical Concentration | Notes |
| Water (H₂O) | t-butyl cations | 2.5% - 5% | Helps to hydrolyze carbocations.[10] |
| Triisopropylsilane (TIS) | Trityl and Pbf cations | 2.5% | Reduces trityl and other bulky cations.[10] |
| Ethanedithiol (EDT) | t-butyl cations, reduces Cys/Met | 2.5% | Prevents oxidation of Cys and Met.[6][10] |
| Thioanisole | Benzyl and sulfonyl (from Arg) cations | 5% | Aids in removing Pbf from Arg and protects Trp.[4][10] |
| Phenol | General carbocation scavenger | 5% | Protects Tyr and Trp side chains from oxidation.[10] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide Containing Tyr(Bzl)
This protocol outlines a general procedure for the cleavage of a peptide synthesized on a solid support using Fmoc chemistry, with specific considerations for peptides containing Tyr(Bzl).
-
Resin Preparation:
-
Wash the peptide-resin (100 mg) with dichloromethane (DCM, 3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Prepare the cocktail fresh before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (2 mL) to the dried peptide-resin in a suitable reaction vessel.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. peptide.com [peptide.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 10. i.pupiq.net [i.pupiq.net]
Technical Support Center: Optimizing Fmoc Deprotection for Tyrosine Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Nα-Fmoc deprotection step for tyrosine-containing peptides during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of tyrosine residues, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Fmoc Deprotection | 1. Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin, sterically hindering access of the deprotection reagent to the N-terminal Fmoc group.[1][2] 2. Insufficient Deprotection Time/Reagent Concentration: Standard deprotection times may not be sufficient for sterically hindered residues or aggregated sequences. 3. Poor Solvent Quality: Presence of amines or water in the DMF can affect deprotection efficiency. | 1. Modify Synthesis Protocol: - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.[1] - Perform the synthesis at an elevated temperature.[1] 2. Optimize Deprotection Conditions: - Increase the deprotection time in increments and monitor for completion. - Consider using a stronger base cocktail, such as one containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] 3. Ensure Reagent Quality: Use high-purity, amine-free DMF for all steps. |
| Low Yield of Final Peptide | 1. Premature Cleavage from Resin: While the Tyr(tBu) protecting group is generally stable to piperidine, prolonged exposure or the use of stronger bases could potentially lead to minor side reactions, although this is not a commonly reported issue. 2. Side Reactions During Final Cleavage: Alkylation of the deprotected tyrosine side chain by carbocations generated from other protecting groups during the final TFA cleavage is a more common cause of yield loss.[3][4] | 1. Adhere to Optimized Deprotection Times: Avoid unnecessarily long exposure to the deprotection solution. 2. Use Scavengers During Cleavage: Incorporate scavengers such as triisopropylsilane (TIS) and water in the final TFA cleavage cocktail to quench reactive carbocations.[3] |
| Presence of Unexpected Side Products | 1. O-Acylation of Tyrosine: If the tyrosine side chain is not protected, its nucleophilic hydroxyl group can be acylated during the coupling step, leading to a branched peptide impurity. 2. Alkylation of Tyrosine: During the final cleavage, carbocations from protecting groups or the resin linker can alkylate the electron-rich phenol ring of tyrosine.[3][4] | 1. Ensure Proper Side-Chain Protection: Always use a protected form of tyrosine, such as Fmoc-Tyr(tBu)-OH, during SPPS.[5] 2. Optimize Cleavage Cocktail: Utilize a cleavage cocktail containing appropriate scavengers to minimize alkylation. |
| Positive Kaiser Test After Coupling | 1. Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the tyrosine side chain can sterically hinder the incoming activated amino acid, leading to incomplete coupling. | 1. Extend Coupling Time: Increase the duration of the coupling reaction. 2. Use a More Potent Coupling Reagent: Employ a more reactive coupling reagent such as HATU or HCTU. 3. Double Couple: Repeat the coupling step to ensure complete reaction. |
Frequently Asked Questions (FAQs)
Q1: Is a standard Fmoc deprotection time sufficient for tyrosine residues?
A1: In most cases, a standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes) is sufficient for deprotecting the Nα-Fmoc group of a tyrosine residue. The tert-butyl (tBu) protecting group on the tyrosine side chain is stable under these basic conditions.[5][6] However, if the tyrosine is part of a sterically hindered or aggregation-prone sequence, the deprotection time may need to be extended. It is always recommended to monitor the deprotection reaction to ensure its completion.[2]
Q2: Can the tert-butyl (tBu) protecting group on the tyrosine side chain be cleaved during Fmoc deprotection?
A2: The tBu group is an acid-labile protecting group and is designed to be stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[5] Therefore, cleavage of the tBu group during the Fmoc deprotection step is highly unlikely under standard protocols. It is removed during the final cleavage step with strong acid, such as trifluoroacetic acid (TFA).[5]
Q3: What are the common side reactions involving tyrosine during Fmoc-SPPS?
A3: The most common side reactions involving tyrosine typically occur during the final acidolytic cleavage step rather than the Fmoc deprotection step. These include:
-
Alkylation: The electron-rich phenolic side chain of deprotected tyrosine can be alkylated by carbocations generated from other protecting groups or the resin linker. This can be minimized by using scavengers in the cleavage cocktail.[3][4]
-
O-Acylation: If the tyrosine side chain is unprotected, it can be acylated during coupling, leading to branched peptide impurities. This is prevented by using a side-chain protected tyrosine derivative like Fmoc-Tyr(tBu)-OH.[5]
Q4: How can I monitor the completion of Fmoc deprotection for a tyrosine-containing peptide?
A4: Several methods can be used to monitor Fmoc deprotection:
-
UV Monitoring: The progress of the deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance around 301 nm.[2][7] Many automated peptide synthesizers are equipped with a UV detector for this purpose.[2]
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.[6][8] A positive result (blue beads) after the deprotection step indicates successful Fmoc removal. However, it's important to note that the test should be performed after thorough washing of the resin to remove the deprotection solution.[6]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for the detection of primary amines.[2]
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines.
Protocol for Monitoring Fmoc Deprotection by UV Spectroscopy
This protocol is typically performed using an automated peptide synthesizer with an integrated UV detector.
-
The deprotection solution (e.g., 20% piperidine in DMF) is passed through the reaction vessel containing the peptide-resin.
-
The eluent is continuously monitored by a UV detector at a wavelength of approximately 301 nm.
-
The absorbance reading will increase as the dibenzofulvene-piperidine adduct is formed and eluted.
-
The deprotection is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc groups are being removed.
-
The synthesizer's software can often be programmed to automatically extend the deprotection time until the reaction is complete based on the UV signal.[9][10]
Visualizations
Caption: Workflow for Fmoc deprotection and monitoring.
Caption: Logic for troubleshooting incomplete Fmoc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 10. rsc.org [rsc.org]
N-Fmoc-O-benzyl-L-tyrosine storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-Fmoc-O-benzyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a dry, well-sealed container, protected from light and moisture. For optimal shelf life, storage at -20°C is recommended.[1][2]
Q2: What is the expected shelf life of solid this compound?
A2: When stored under recommended conditions, solid this compound has a shelf life of up to 3 years at -20°C and up to 2 years at 4°C.[1][2]
Q3: How should I prepare and store solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] When preparing solutions, it is crucial to use anhydrous solvents to prevent hydrolysis of the Fmoc group. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the shelf life of this compound in solution?
A4: The shelf life of this compound in solution is significantly shorter than in its solid form. In a suitable anhydrous solvent, it can be stored for up to 1 month at -20°C and up to 6 months at -80°C.[1][2] It is highly recommended to use freshly prepared solutions for the best results in peptide synthesis.
Data Presentation: Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid (Powder) | -20°C | 3 years[1][2] | Store in a dry, dark place. |
| 2-8°C | 2 years[1][2][3] | Keep well-sealed to prevent moisture absorption. | |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1][2] | Use anhydrous solvent; aliquot to avoid freeze-thaw cycles. |
| -80°C | 6 months[1][2] | Preferred for longer-term solution storage. |
Troubleshooting Guide
Q5: My this compound powder has become discolored (yellowish). Can I still use it?
A5: Discoloration can be a sign of degradation, potentially due to improper storage conditions leading to exposure to light, moisture, or heat. This may indicate partial deprotection of the Fmoc group. It is recommended to assess the purity of the material by RP-HPLC before use. If significant impurities are detected, it is advisable to use a fresh batch to ensure the integrity of your synthesis.
Q6: I am having difficulty dissolving this compound in my solvent.
A6: this compound is generally soluble in polar aprotic solvents like DMF and DMSO.[3] If you are experiencing solubility issues, consider the following:
-
Solvent Quality: Ensure your solvent is anhydrous and of high purity. The presence of water can affect solubility and lead to hydrolysis.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gentle warming can also aid dissolution, but avoid excessive heat which could lead to degradation.
Q7: I suspect the Fmoc group is prematurely cleaving during my experiments. What could be the cause?
A7: Premature cleavage of the Fmoc group is typically caused by basic conditions. Potential sources of basicity include:
-
Solvents: Over time, solvents like DMF can degrade to form amines, which are basic. Use fresh, high-purity solvents.
-
Cross-contamination: Ensure your glassware and equipment are free from any basic residues.
-
Reagents: Some reagents used in peptide synthesis may have basic impurities.
Q8: Are there any known side reactions involving the O-benzyl group of this derivative?
A8: Yes, under strongly acidic conditions, such as during the final cleavage step in peptide synthesis, the O-benzyl group can be prone to migration from the oxygen to the carbon of the tyrosine ring. This can result in the formation of 3-benzyltyrosine, an undesired side product. The use of appropriate scavengers in the cleavage cocktail can help to minimize this side reaction.
Experimental Protocols
Quality Assessment of this compound
1. Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of this compound and detect any potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Dissolve a small amount of this compound in a minimal amount of acetonitrile or DMF and dilute with Solvent A.
-
-
Method:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Monitor the elution profile at 254 nm and 280 nm.
-
The main peak corresponds to this compound. The presence of other significant peaks may indicate impurities or degradation.
-
-
Expected Outcome: A pure sample should show a major peak with a purity of ≥98%.
2. Identity and Stability Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and assess the stability of this compound.
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
-
-
Method:
-
Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for characteristic peaks corresponding to the Fmoc, benzyl, and tyrosine protons.
-
-
Interpretation:
-
The presence of the expected aromatic and aliphatic protons confirms the identity of the compound.
-
The absence of significant unassigned peaks indicates high purity.
-
Signs of degradation could include the appearance of peaks corresponding to the free Fmoc group or the cleaved benzyl group.
-
Mandatory Visualizations
Caption: General workflow for handling and quality control of this compound.
References
Preventing racemization of Fmoc-Tyr(Bzl)-OH during activation
Topic: Preventing Racemization of Fmoc-Tyr(Bzl)-OH During Activation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization of Fmoc-Tyr(Bzl)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for Fmoc-Tyr(Bzl)-OH?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the formation of its D-isomer from the L-isomer (or vice versa). During peptide synthesis, the activation of the carboxyl group of an N-protected amino acid makes the alpha-proton more acidic and susceptible to abstraction by a base. This can lead to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of both D and L enantiomers. Urethane-based protecting groups like Fmoc are designed to suppress racemization.[1] However, certain amino acids, especially when activated for a prolonged period in the presence of a base, can still be susceptible. For Fmoc-Tyr(Bzl)-OH, this is a critical issue as the presence of the D-Tyr(Bzl) diastereomer in the final peptide can be difficult to remove and can significantly impact the peptide's biological activity and structural properties.
Q2: How does the choice of coupling reagent affect the racemization of Fmoc-Tyr(Bzl)-OH?
A2: The coupling reagent plays a pivotal role in the rate of racemization. Highly reactive reagents can accelerate peptide bond formation, which is desirable, but they can also increase the risk of racemization if the activation is not well-controlled. Coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sensitive amino acids, the use of additives that suppress racemization is crucial, especially with carbodiimides.[2]
Q3: What are racemization-suppressing additives and how do they work?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are frequently used to minimize racemization.[3][4] When mixed with a coupling reagent like a carbodiimide, these additives form active esters with the Fmoc-amino acid. These active esters are more stable and less prone to racemization than the intermediates formed with the coupling reagent alone, while still being reactive enough to form the peptide bond.[2] HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.[4]
Q4: Can the base used during the coupling reaction influence racemization?
A4: Absolutely. The base is necessary to activate the Fmoc-amino acid, but it is also the primary culprit in abstracting the alpha-proton, which initiates racemization. The strength and steric hindrance of the base are important factors. Stronger and less sterically hindered bases can increase the rate of racemization. Therefore, for racemization-prone residues, it is advisable to use weaker or more hindered bases.[4]
Q5: Does the benzyl (Bzl) protecting group on the tyrosine side chain influence racemization?
A5: The primary role of the benzyl group is to protect the phenolic hydroxyl group of tyrosine from side reactions. While the electronic properties of the side chain can have a minor influence on the acidity of the alpha-proton, the main factors driving racemization during the activation step are the choice of coupling reagent, base, temperature, and activation time. The benzyl group itself is generally stable during coupling but can be prone to other side reactions, such as migration, under strongly acidic conditions during final cleavage.[5]
Troubleshooting Guide
Issue: High levels of D-Tyr(Bzl) diastereomer detected in the synthesized peptide.
This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions. Follow the steps below to troubleshoot and minimize racemization.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of coupling reagent and additive is the most critical factor in controlling racemization.
Recommendations:
-
If using carbodiimides (e.g., DIC, DCC): It is essential to use an additive.[2] Consider switching from HOBt to the more effective HOAt or OxymaPure.
-
If using phosphonium or aminium/uronium salts (e.g., HBTU, HATU, PyBOP): These reagents already contain a benzotriazole moiety and are generally considered "low-racemization." However, for particularly sensitive couplings, ensure that the pre-activation time is minimized. Reagents like HATU (which is based on HOAt) or those used with OxymaPure may offer superior performance in suppressing racemization.[4]
Table 1: Qualitative Comparison of Coupling Reagent Classes for Fmoc-Tyr(Bzl)-OH
| Reagent Class | Examples | Propensity for Racemization (without additives) | Recommendation for Fmoc-Tyr(Bzl)-OH |
| Carbodiimides | DIC, DCC | High | Essential to use with an additive (OxymaPure or HOAt recommended).[2] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Good choice, especially PyAOP which incorporates HOAt.[4] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Low | Excellent choice, particularly HATU and COMU, for their high efficiency and low racemization potential.[4][6] |
Step 2: Assess the Base Used for Activation
The base is a key contributor to racemization.
Recommendations:
-
Avoid strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if racemization is a problem.
-
Switch to a weaker or more sterically hindered base.
Table 2: Impact of Common Bases on Racemization
| Base | Abbreviation | Basicity | Steric Hindrance | Impact on Racemization |
| N,N-Diisopropylethylamine | DIPEA | Strong | High | Can promote racemization, especially with sensitive residues.[7] |
| N-Methylmorpholine | NMM | Moderate | Moderate | A better choice than DIPEA for minimizing racemization.[1] |
| sym-Collidine | Weak | High | Recommended for couplings with a high risk of racemization.[4] |
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly reduce racemization.
Recommendations:
-
Minimize Pre-activation Time: The activated Fmoc-Tyr(Bzl)-OH is most susceptible to racemization. Keep the pre-activation time to a minimum (e.g., 1-5 minutes) before adding the activated amino acid to the resin.[2] In-situ activation (adding the coupling reagent directly to the mixture of the amino acid and resin) can also be beneficial.
-
Lower the Temperature: If possible, perform the coupling at a lower temperature (e.g., 0°C or room temperature). Avoid elevated temperatures unless necessary for difficult couplings, as higher temperatures accelerate racemization.
-
Solvent Choice: While DMF and NMP are standard solvents, their polarity can sometimes favor racemization. For problematic cases, exploring alternative solvents could be considered, though this is a less common initial troubleshooting step.
Visualizing the Problem and Solution
Diagram 1: Mechanism of Racemization during Activation
Caption: Mechanism of racemization via enolization.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Tyr(Bzl)-OH using DIC/OxymaPure
This protocol is recommended for standard solid-phase peptide synthesis (SPPS) on a pre-loaded resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in high-purity N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid and Additive Preparation: In a separate reaction vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution.
-
Pre-activation: Allow the mixture to pre-activate for a short period, typically 2-5 minutes, at room temperature.[2]
-
Coupling: Drain the DMF from the swollen resin and immediately add the activated Fmoc-Tyr(Bzl)-OH solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the extent of racemization.
-
Peptide Cleavage: After synthesis, cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).
-
HPLC Analysis:
-
Column: Utilize a chiral stationary phase column suitable for separating peptide diastereomers.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized for the specific peptide.
-
Detection: Monitor the eluting peptide at a suitable wavelength, typically 220 nm or 280 nm (due to the tyrosine residue).
-
-
Quantification: The D- and L-diastereomers of the peptide should elute as separate peaks. The percentage of racemization can be calculated by integrating the peak areas: % Racemization = [Area of D-isomer peak / (Area of D-isomer peak + Area of L-isomer peak)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
Technical Support Center: Managing Low-Yield Peptide Synthesis with N-Fmoc-O-benzyl-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) involving N-Fmoc-O-benzyl-L-tyrosine.
Troubleshooting Guides
Low peptide yield can stem from various factors, particularly when incorporating sterically hindered or aggregation-prone amino acids like this compound. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Incomplete Coupling of this compound
-
Symptom: A positive Kaiser test (deep blue beads) after the coupling step, indicating the presence of unreacted free amines on the resin.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Excess | Increase the equivalents of this compound and coupling reagents to 3-5 fold over the resin loading capacity. |
| Suboptimal Coupling Reagent | For sterically hindered amino acids like Tyr(Bzl), stronger coupling reagents are often necessary. Consider switching from standard carbodiimides (e.g., DIC/HOBt) to more potent aminium/uronium or phosphonium salt reagents.[1] |
| Short Coupling Time | Extend the coupling reaction time. Monitor the reaction progress with a Kaiser test at intervals (e.g., 2, 4, and 6 hours). |
| Peptide Aggregation | The growing peptide chain may form secondary structures that hinder reagent access. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or incorporate a chaotropic salt like LiCl (0.5 M) in the DMF. |
| Steric Hindrance | The bulky benzyl protecting group can impede the reaction. Employing a double coupling strategy, where the coupling step is repeated with fresh reagents, can drive the reaction to completion. |
Problem 2: Incomplete Fmoc-Deprotection
-
Symptom: Low overall yield and mass spectrometry data showing a significant amount of truncated peptide sequences.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded Deprotection Reagent | Use a fresh solution of 20% piperidine in DMF for each synthesis. Piperidine can degrade over time, leading to incomplete Fmoc removal.[2] |
| Insufficient Deprotection Time | While standard deprotection is often quick, aggregated sequences may require longer exposure. Increase the deprotection time to two steps of 10-15 minutes each. |
| Peptide Aggregation | Similar to coupling issues, aggregation can prevent the deprotection reagent from reaching the Fmoc group. Consider the solvent modifications mentioned in Problem 1. |
Problem 3: Side Reactions Associated with this compound
-
Symptom: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, with mass spectrometry data indicating byproducts.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| O-Acylation of Unprotected Tyrosine | Ensure that the phenolic hydroxyl group of tyrosine is properly protected with the benzyl group. Incomplete protection can lead to acylation by the activated amino acid.[3] |
| Premature Deprotection of Benzyl Group | While generally stable to the basic conditions of Fmoc removal, prolonged or harsh basic treatments might lead to some loss of the benzyl group. Adhere to standard deprotection times. |
| Acid-Catalyzed Migration of the Benzyl Group | During the final TFA cleavage, the benzyl group can migrate from the oxygen to the aromatic ring of tyrosine.[4] This can be minimized by using a cleavage cocktail with appropriate scavengers. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal coupling reagents for incorporating this compound?
A1: Due to the steric hindrance of the benzyl group, more powerful coupling reagents are recommended. While DIC/HOBt can be used, aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, often provide higher coupling efficiencies.[1]
Q2: How can I improve the solubility of this compound during coupling?
A2: this compound is generally soluble in common SPPS solvents like DMF and NMP.[5] If you suspect solubility issues are contributing to low coupling efficiency, ensure the amino acid is fully dissolved before adding it to the resin. Using a slightly larger volume of solvent or gentle warming can aid dissolution.
Q3: Is a double coupling necessary for this compound?
A3: A double coupling is a prudent strategy, especially if you are working with a "difficult" sequence or if a single coupling results in a positive Kaiser test. This involves repeating the coupling step with a fresh solution of the amino acid and coupling reagents to ensure the reaction goes to completion.
Q4: What is the recommended cleavage cocktail for a peptide containing Tyr(Bzl)?
A4: A standard cleavage cocktail for peptides containing acid-sensitive residues like Tyr(Bzl) is Reagent K or a similar mixture containing scavengers. A common formulation is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[6] The scavengers are crucial to prevent re-attachment of the benzyl cation to other residues.
Q5: How can I monitor the progress of the coupling and deprotection steps?
A5: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines.[7] A blue color indicates incomplete coupling or successful deprotection. For quantitative monitoring of Fmoc deprotection, the UV absorbance of the dibenzofulvene-piperidine adduct can be measured.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Estimated Coupling Efficiency (%)* | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | 60-120 | 95-98 | Cost-effective, low risk of racemization.[1] | Slower reaction rates, potential for side reactions. |
| HBTU | Aminium/Uronium Salt | 30-60 | 98-99.5 | Fast and efficient, widely used.[8] | Potential for guanidinylation if used in excess. |
| HATU | Aminium/Uronium Salt | 20-45 | >99.5 | Highly reactive, excellent for hindered couplings, low racemization.[9][10] | Higher cost. |
| PyBOP | Phosphonium Salt | 30-60 | 98-99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
*Estimated efficiencies are based on general performance with sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Solubility of this compound in Common SPPS Solvents
| Solvent | Solubility |
| DMF (N,N-Dimethylformamide) | Soluble |
| NMP (N-Methyl-2-pyrrolidone) | Soluble |
| DMSO (Dimethyl sulfoxide) | ≥ 30 mg/mL[11] |
| DCM (Dichloromethane) | Soluble[5] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines (beads remain yellow/colorless).
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
Protocol 2: Standard Fmoc Deprotection
-
Initial Wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 3: Cleavage and Deprotection of a Peptide Containing Tyr(Bzl)
-
Resin Preparation: Wash the dried peptide-resin with DCM (3 x 1 min).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether several times.
-
Drying: Dry the crude peptide under vacuum.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield solid-phase peptide synthesis.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Fmoc-O-benzyl-L-tyrosine CAS#: 71989-40-7 [m.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Best practices for cleavage of peptides containing Fmoc-Tyr(Bzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for the cleavage of peptides containing Fmoc-Tyr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing Tyr(Bzl)?
The main challenge arises from the stability of the benzyl (Bzl) ether linkage protecting the tyrosine side chain. The Bzl group is more stable to acid than the commonly used tert-butyl (tBu) group.[1][2] This increased stability can lead to incomplete deprotection under standard trifluoroacetic acid (TFA)-based cleavage conditions designed for tBu-protected residues.[1]
Q2: What is the major side reaction during the cleavage of Tyr(Bzl)-containing peptides?
The most significant side reaction is the alkylation of nucleophilic amino acid residues by the benzyl cation (Bzl+) that is liberated during the cleavage process.[3][4] This reactive carbocation can re-attach to the deprotected tyrosine or modify other sensitive residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[3]
Q3: Why are scavengers essential for the cleavage of peptides with Tyr(Bzl)?
Scavengers are crucial to "trap" the reactive benzyl cations generated during deprotection.[3][4] By reacting with these electrophilic species, scavengers prevent them from modifying the peptide, thereby minimizing the formation of unwanted side products and improving the yield and purity of the final peptide.[3] Common scavengers for benzyl cations include anisole, p-cresol, and thioanisole.[3]
Q4: Can I use the same cleavage cocktail for Tyr(Bzl) as I do for Tyr(tBu)?
While standard TFA-based cocktails can be used, they may require optimization for peptides containing Tyr(Bzl) due to the higher stability of the benzyl group.[2] It is often necessary to extend the cleavage time or incorporate scavengers that are particularly effective at trapping benzyl cations to ensure complete deprotection and minimize side reactions. A trial cleavage on a small amount of resin is recommended to determine the optimal conditions.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete cleavage of the Tyr(Bzl) group | 1. Insufficient cleavage time due to the higher stability of the benzyl ether. 2. Inadequate concentration of the strong acid (e.g., TFA). | 1. Extend the cleavage reaction time. Monitor the progress by taking small aliquots for HPLC analysis. A standard 2-hour cleavage may need to be extended to 4-6 hours. 2. Ensure a high concentration of TFA (e.g., 95%) in the cleavage cocktail. For very resistant cases, a stronger acid like TFMSA can be considered, though this is less common in Fmoc-SPPS.[1] |
| Presence of unexpected peaks in HPLC analysis (adduct formation) | Re-alkylation of tyrosine or other sensitive residues (Trp, Met, Cys) by the benzyl cation. | Incorporate effective scavengers for benzyl cations into your cleavage cocktail. Recommended options include anisole, p-cresol, or thioanisole.[3] A combination of scavengers is often beneficial. |
| Low peptide yield | 1. Incomplete cleavage from the resin. 2. Significant side product formation. 3. Reattachment of the peptide to the resin, which can occur with C-terminal tyrosine.[7] | 1. Increase cleavage time and ensure fresh, high-quality TFA is used. 2. Optimize the scavenger cocktail to minimize side reactions. 3. The choice of scavengers and cleavage conditions is critical to minimize this side reaction. |
| Oxidation of sensitive residues (Met, Cys, Trp) | The acidic cleavage environment can promote oxidation. | Include a reducing scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail.[8] |
Experimental Protocols
Protocol 1: Standard TFA-Based Cleavage for Peptides Containing Tyr(Bzl)
This protocol is a starting point and may require optimization based on the specific peptide sequence.
1. Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF).
2. Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use. A recommended cocktail for peptides containing Tyr(Bzl) and other sensitive residues is "Reagent K" or a modification thereof.
-
Modified Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For a less odorous alternative that is effective at scavenging benzyl cations, consider a cocktail containing anisole.
-
TFA/Anisole/EDT/Water Cocktail:
-
TFA: 90%
-
Anisole: 5%
-
EDT: 3%
-
Water: 2%
-
-
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined through a small-scale trial cleavage.[5]
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide solution.[9]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]
-
Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[1]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[1]
-
Centrifuge the suspension to pellet the peptide.[1]
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more to remove scavengers.[1]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. i.pupiq.net [i.pupiq.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of synthesis efficiency, peptide purity, and overall yield. Tyrosine, with its reactive phenolic side chain, necessitates robust protection to prevent unwanted side reactions during peptide elongation. The benzyl ether-protected derivatives, Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH, are two commonly employed building blocks, each tailored for a distinct SPPS strategy. This guide provides an objective, data-supported comparison of their performance, complete with detailed experimental protocols and workflow visualizations to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Strategic Considerations
The fundamental difference between Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH lies in the chemistry of their Nα-protecting groups, which dictates the entire synthetic strategy. The tert-butyloxycarbonyl (Boc) group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is cleaved under milder, non-acidic conditions, typically with a piperidine solution. This distinction has profound implications for the stability of the benzyl (Bzl) side-chain protection and the overall success of the synthesis.
| Feature | Boc-Tyr(Bzl)-OH | Fmoc-Tyr(Bzl)-OH |
| SPPS Strategy | Boc/Bzl Chemistry | Fmoc/tBu Chemistry |
| Nα-Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Bzl Group Stability | Partially labile to repetitive TFA treatment, risk of O to C migration[1] | Generally stable under basic deprotection conditions |
| Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA)[2] | 95% TFA with scavengers[2] |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile, but at different strengths) | Orthogonal (Fmoc is base-labile, Bzl is acid-labile) |
| Potential Side Reactions | Acid-catalyzed O to C migration of the benzyl group, premature deprotection of Bzl group[1] | Fewer side reactions related to the Tyr(Bzl) side chain |
| Recommended Use | Synthesis of shorter peptides; may require more robust Bzl derivatives (e.g., 2,6-di-Cl-Bzl) for longer peptides | General peptide synthesis, including longer and more complex sequences |
Performance and Experimental Data
While direct head-to-head comparisons of Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH in the synthesis of an identical model peptide are not extensively documented in the literature, a study on simultaneous multiple peptide synthesis provides valuable insights into the general performance of the overarching Boc/Bzl and Fmoc/tBu strategies.
In a comparative study, the Boc/Bzl strategy demonstrated a higher average yield and purity under "average" conditions for the synthesis of multiple peptides. This suggests that for routine, high-throughput applications, the Boc/Bzl approach can be robust and reliable. However, it is widely acknowledged that the milder conditions of the Fmoc/tBu strategy are particularly advantageous for complex and sensitive peptides.
Table 1: Comparison of General SPPS Strategies in Simultaneous Multiple Peptide Synthesis
| Strategy | Average Yield of Crude Peptide | Average HPLC Purity |
| Boc/Bzl | 71% | 70% |
| Fmoc/tBu | 60% | 46% |
Data adapted from a study on simultaneous multiple peptide synthesis. It is important to note that these are general findings for the synthetic strategies and not specific to peptides containing Tyr(Bzl).
The lower purity observed with the Fmoc/tBu strategy in this specific high-throughput context may be attributable to factors such as aggregation, which can be more pronounced in the absence of the acidic washes inherent to the Boc workflow.
Chemical Workflows and Protecting Group Strategies
The choice between Boc and Fmoc dictates a cascade of subsequent chemical steps, from deprotection to final cleavage. The following diagrams illustrate the core cyclical processes for each strategy.
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the manual synthesis of a model pentapeptide, H-Gly-Ala-Tyr(Bzl)-Leu-Phe-NH₂ , using both Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH.
Protocol 1: Boc-SPPS of H-Gly-Ala-Tyr(Bzl)-Leu-Phe-NH₂
1. Resin Preparation:
-
Start with 100 mg of MBHA resin (0.5 mmol/g substitution).
-
Swell the resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
2. First Amino Acid Coupling (Boc-Phe-OH):
-
Deprotect the resin if it is pre-loaded with a Boc-protected amino acid.
-
In a separate vial, dissolve Boc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
3. Peptide Chain Elongation (Iterative Cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Leu-OH, Boc-Tyr(Bzl)-OH, Boc-Ala-OH, Boc-Gly-OH) using the activation method described in step 2.
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Perform HF cleavage at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Fmoc-SPPS of H-Gly-Ala-Tyr(Bzl)-Leu-Phe-NH₂
1. Resin Preparation:
-
Start with 100 mg of Rink Amide resin (0.5 mmol/g substitution).
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Nα-Fmoc Deprotection (Initial):
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the linker.
-
Wash the resin with DMF (5x) and DCM (3x).
3. First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
4. Peptide Chain Elongation (Iterative Cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Tyr(Bzl)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH) using the activation method described in step 3.
5. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection as described in step 4.
-
Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Filter the resin and precipitate the peptide with cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
Side Reactions and Mitigation Strategies
The choice of synthetic strategy directly impacts the potential for side reactions involving the Tyr(Bzl) residue.
In Boc-SPPS , the repetitive acid exposure can lead to two primary side reactions:
-
Premature Cleavage: The benzyl ether linkage is partially labile to TFA, which can lead to the loss of the side-chain protection on some peptide chains during synthesis.
-
O to C Benzyl Migration: An acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of tyrosine can occur, resulting in the formation of 3-benzyltyrosine residues[1]. This side reaction can be suppressed by using a mixture of TFA and acetic acid (e.g., 7:3) for the deprotection steps.
For demanding syntheses using the Boc strategy, it is often advisable to use a more acid-stable derivative, such as Boc-Tyr(2,6-di-Cl-Bzl)-OH , to minimize these side reactions.
In Fmoc-SPPS , the use of basic conditions for Nα-deprotection largely circumvents these issues. The benzyl ether is stable to piperidine treatment, making Fmoc-Tyr(Bzl)-OH a more reliable choice for ensuring the integrity of the tyrosine side chain throughout the synthesis.
Conclusion
The selection between Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH is a strategic decision that hinges on the specific requirements of the peptide to be synthesized, the available laboratory infrastructure, and the desired balance between throughput and the management of potential side reactions.
-
Boc-Tyr(Bzl)-OH remains a viable option, particularly in the context of high-throughput synthesis where the overall robustness of the Boc/Bzl strategy can offer advantages in yield and purity. However, researchers must be cognizant of the potential for premature deprotection and benzyl group migration, especially in longer peptides, and may need to employ mitigation strategies or more stable derivatives.
-
Fmoc-Tyr(Bzl)-OH , integrated into the milder and orthogonal Fmoc/tBu strategy, is generally the preferred choice for the synthesis of complex peptides or sequences where the integrity of the tyrosine side chain is paramount. The stability of the benzyl group under the basic deprotection conditions minimizes the risk of side reactions, leading to a purer crude product with respect to the tyrosine residue.
Ultimately, a thorough understanding of the chemical principles underlying each strategy is essential for the successful synthesis of tyrosine-containing peptides. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices effectively in their pursuit of novel peptide-based therapeutics and research tools.
References
A Researcher's Guide to Alternative Side-Chain Protecting Groups for Tyrosine in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the strategic selection of protecting groups is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). The phenolic hydroxyl group of tyrosine presents a unique challenge, as its nucleophilicity can lead to undesirable side reactions, such as O-acylation, during peptide chain elongation. This guide provides an objective comparison of commonly used and alternative side-chain protecting groups for tyrosine, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.
At a Glance: Comparing Tyrosine Side-Chain Protecting Groups
The most prevalent strategy for tyrosine protection in Fmoc-based SPPS is the use of the acid-labile tert-butyl (tBu) ether. However, a range of alternative protecting groups with varying lability and properties are available, each offering distinct advantages for specific applications. The following table summarizes the key characteristics and performance of several protecting groups.
| Protecting Group | Abbreviation | Structure | Key Features & Performance | Common Cleavage Conditions |
| tert-Butyl | tBu | -O-C(CH₃)₃ | Standard Choice: Good stability to piperidine, cleanly removed by TFA. Can lead to tert-butylation of sensitive residues if scavengers are inadequate.[1][2][3] | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Benzyl | Bzl | -O-CH₂-C₆H₅ | More Acid Stable: Partially stable to TFA, making it more suitable for Fmoc than Boc chemistry.[1][4] Can be fully cleaved by strong acids like HF. | 95% TFA (partial cleavage), HF (full cleavage) |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | -O-CO-O-CH₂-C₆H₄-Br | Highly Acid Stable: Stable to 50% TFA, making it suitable for Boc-SPPS. Removed by strong acids like HF.[4] In Fmoc-SPPS, it shows some lability to piperidine.[4] | HF |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | -O-CH₂-C₆H₃-Cl₂ | Highly Acid Stable: Stable to 50% TFA, useful in Boc-SPPS and for the synthesis of protected peptide fragments in Fmoc-SPPS.[1][4] | HF |
| 2-Chlorotrityl | 2-ClTrt | -O-C(C₆H₅)₂(C₆H₄Cl) | Orthogonal: Highly acid-labile, allowing for selective on-resin deprotection with dilute TFA, leaving other acid-labile groups intact.[5] | 1% TFA in DCM |
| Cyclohexyl | cHex | -O-C₆H₁₁ | More Acid Stable than tBu: Offers enhanced stability to standard TFA cleavage conditions, useful for on-resin cyclization strategies. Requires stronger acid cocktails for complete removal. | TFMSA/TFA cocktails for full removal |
Quantitative Performance Comparison
Direct comparative studies synthesizing the same model peptide with a wide array of tyrosine protecting groups are scarce in the literature. However, data from various sources can be aggregated to provide insights into the expected performance. The following table presents a compilation of reported purity data for model peptides synthesized using different tyrosine protecting groups.
| Protecting Group | Model Peptide | Crude Purity (HPLC) | Reference |
| tBu | Fmoc-Ser(tBu)-Trp(Boc)-Ser(tBu)-Trp(Boc)-Ser(tBu)-OH | 68% | Sci-Hub[6] |
| Trityl (Trt) | Fmoc-Ser(Trt)-Trp-Ser(Trt)-Trp-Ser(Trt)-OH | 98% | Sci-Hub[6] |
| tBu | Fmoc-Ser(tBu)-Trp(Boc)-Ser(tBu)-Trp(Boc)-Ser(tBu)-OH | 78% | Sci-Hub[6] |
| Trityl (Trt) | Fmoc-Ser(Trt)-Trp-Ser(Trt)-Trp-Ser(Trt)-OH | >95% (approx.) | Sci-Hub[6] |
Note: The Trityl (Trt) group, while not as commonly used for tyrosine as for other amino acids, demonstrates high purity in the cited study, suggesting that sterically hindered, highly acid-labile groups can be advantageous.
Chemical Structures and Synthesis Workflow
To visualize the protecting groups and their integration into the SPPS workflow, the following diagrams are provided.
Caption: Structures of common tyrosine side-chain protecting groups.
The general workflow for incorporating a protected tyrosine residue during Fmoc-SPPS is illustrated below.
Caption: General workflow of an Fmoc-SPPS cycle for tyrosine incorporation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these protecting group strategies. Below are representative protocols for standard SPPS procedures and specific cleavage cocktails.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding a protected tyrosine residue to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate a solution of Fmoc-Tyr(P)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
The composition of the cleavage cocktail is critical and depends on the protecting groups used and the presence of other sensitive residues in the peptide sequence.
A. Standard Cleavage for Acid-Labile Protecting Groups (e.g., tBu)
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether (3 times) and dry under vacuum.
B. Cleavage for More Acid-Stable Protecting Groups (e.g., Bzl, 2,6-Cl₂Bzl)
For protecting groups that are not fully cleaved by TFA, stronger acids are required. This procedure should be performed with extreme caution in a specialized laboratory setting.
-
Resin Preparation: As described in Protocol 2A.
-
HF Cleavage: Perform the cleavage using anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.
-
Work-up: After removal of HF under vacuum, the peptide is precipitated and washed with cold diethyl ether.
C. Orthogonal Deprotection of 2-Chlorotrityl (2-ClTrt)
This protocol allows for the selective removal of the 2-ClTrt group while the peptide remains on the resin.
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Selective Deprotection: Treat the resin with a solution of 1% TFA in DCM (v/v) for 1-2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (v/v).
-
Washing: Wash the resin thoroughly with DCM and DMF. The deprotected tyrosine side-chain is now available for on-resin modification.
Conclusion
The selection of a side-chain protecting group for tyrosine in SPPS is a critical decision that influences the overall success of the synthesis. While the tert-butyl group remains the standard for many applications due to its reliability and ease of use, alternative protecting groups offer enhanced stability or orthogonal deprotection capabilities that are indispensable for the synthesis of complex peptides and for specialized applications like on-resin cyclization. By carefully considering the stability requirements of the target peptide and the overall synthetic strategy, researchers can choose the optimal protecting group to maximize yield and purity.
References
A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of N-Fmoc-O-benzyl-L-tyrosine
The determination of enantiomeric purity is a critical quality attribute in the synthesis of peptides and pharmaceuticals, where N-Fmoc-O-benzyl-L-tyrosine serves as a key building block. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a comparative overview of various HPLC methods, focusing on different chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal separation of the D- and L-enantiomers of this compound and its analogs.
Comparison of Chiral Stationary Phases and Methods
The successful separation of N-Fmoc-amino acid enantiomers is highly dependent on the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for this class of compounds under reversed-phase conditions.[2][3] Other effective CSPs include quinine-based and macrocyclic glycopeptide-based columns.[4][5]
The following table summarizes the performance of different HPLC methods for the enantiomeric separation of a closely related analog, N-Fmoc-O-tert-butyl-L-tyrosine, which provides a strong indication of the expected performance for this compound.
Table 1: Comparison of HPLC Methods for Enantiomeric Purity of N-Fmoc-Tyr(tBu)-OH
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | t_R1 (D-enantiomer) (min) | t_R2 (L-enantiomer) (min) | Selectivity (α) | Resolution (R_s) | Reference |
| Lux Cellulose-2 | 60% Acetonitrile + 40% Water + 0.1% TFA | 1.0 | UV @ 265 nm | 12.08 | 13.91 | 1.18 | 2.65 | [1] |
| Lux Cellulose-3 | 60% Acetonitrile + 40% Water + 0.1% TFA | 1.0 | UV @ 265 nm | 10.33 | 11.59 | 1.15 | 2.30 | [1] |
| CHIRALPAK IC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >1.18 | >2.2 | [6] |
| QN-AX | MeOH/MeCN with additives (TEA/FA) | Not Specified | Not Specified | Partial or baseline separation (exact values not provided) | Partial or baseline separation (exact values not provided) | Not Specified | Not Specified | [4] |
Note: Data for Lux Cellulose-2 and -3 are for N-Fmoc-Tyr(tBu)-OH as a proxy for this compound. t_R1 and t_R2 refer to the retention times of the first and second eluting enantiomers, respectively. Selectivity (α) is the ratio of the retention factors of the two enantiomers. Resolution (R_s) is a measure of the degree of separation between the two peaks.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation methods. Below are the protocols for the methods detailed in Table 1.
Method 1: Using Lux Cellulose-2 CSP
-
Column: Lux Cellulose-2, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile/Water (60:40, v/v) containing 0.1% Trifluoroacetic Acid (TFA).[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Using Lux Cellulose-3 CSP
-
Column: Lux Cellulose-3, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile/Water (60:40, v/v) containing 0.1% Trifluoroacetic Acid (TFA).[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Development Workflow
The process of developing a chiral HPLC method involves several key steps, from initial screening to final optimization and validation. The following diagram illustrates a typical workflow for determining the enantiomeric purity of a compound like this compound.
Caption: Workflow for HPLC Enantiomeric Purity Determination.
This guide highlights that polysaccharide-based CSPs, such as Lux Cellulose-2, under reversed-phase conditions provide excellent resolution for N-Fmoc protected tyrosine derivatives.[1] The provided protocols and workflow offer a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for ensuring the chiral purity of this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of the final product's purity and yield. For tyrosine, with its reactive phenolic hydroxyl group, various protective strategies are employed, with Fmoc-Tyr(tBu)-OH being the most common in modern Fmoc/tBu chemistry. However, Fmoc-Tyr(Bzl)-OH is also utilized, and understanding its performance, particularly in the context of mass spectrometry analysis, is crucial for researchers. This guide provides an objective comparison of peptides synthesized with Fmoc-Tyr(Bzl)-OH versus the standard Fmoc-Tyr(tBu)-OH, supported by experimental data and detailed protocols.
Performance Comparison: Fmoc-Tyr(Bzl)-OH vs. Fmoc-Tyr(tBu)-OH
The selection of a protecting group for tyrosine's hydroxyl function significantly impacts the efficiency of peptide synthesis and the quality of the final product. The tert-butyl (tBu) group is favored in Fmoc solid-phase peptide synthesis due to its stability under the basic conditions used for Fmoc deprotection and its clean removal during the final acidic cleavage step.[1][2] In contrast, the benzyl (Bzl) protecting group, while also acid-labile, can present challenges that manifest during mass spectrometry analysis.
| Parameter | Fmoc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH | Key Considerations |
| Synthesis Yield | Generally lower | Generally higher | Incomplete deprotection or side reactions with the Bzl group can lead to lower yields of the target peptide. |
| Peptide Purity | Often lower | Typically higher | Side products from incomplete Bzl group removal or modification of the peptide by benzyl cations can result in a more complex crude product.[3] |
| Mass Spec. Signal | May be suppressed | Strong signal | The presence of multiple species (e.g., partially deprotected peptides) can distribute the ion current, leading to lower signal intensity for the target peptide. |
| Side Products | Benzylated adducts, incomplete deprotection | t-butylated adducts (less common and easily scavenged) | The formation of benzyl adducts on sensitive residues like tryptophan and methionine is a known issue.[3] |
| Fragmentation | Can be more complex | Predictable b- and y-ion series | Incomplete deprotection can lead to ambiguous fragmentation patterns, complicating spectral interpretation. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(Bzl)-OH
This protocol outlines the manual synthesis of a model peptide containing a tyrosine residue protected with a benzyl group.
1. Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the resin for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. For the incorporation of Fmoc-Tyr(Bzl)-OH, use the same procedure.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
4. Repetitive Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge the benzyl cations.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and allow it to react for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
II. Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS or 0.1% TFA for MALDI-MS.
-
For MALDI-TOF analysis, mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to air dry.
2. Mass Spectrometer Parameters (General Guidance):
-
MALDI-TOF MS:
-
Ionization Mode: Positive
-
Reflector Mode for higher mass accuracy.
-
Laser Intensity: Optimized for peptide signal without excessive fragmentation.
-
-
ESI-MS:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
Collision Energy (for MS/MS): Ramped or optimized for the specific peptide to obtain a good distribution of b- and y-ions.
-
Mass Spectrometry Data Interpretation: Expected Observations
Peptides with Tyr(Bzl):
-
Intact Mass Analysis: Expect to see the desired peptide mass, but also be vigilant for a peak corresponding to the peptide with the Bzl group still attached (+90 Da). The relative intensity of these peaks can provide a semi-quantitative measure of deprotection efficiency.
-
Side Products: Look for adducts on other amino acids, particularly tryptophan (+90 Da).
-
MS/MS Fragmentation: The fragmentation pattern of the fully deprotected peptide should yield the expected b- and y-ion series. However, if the Bzl group is retained on the tyrosine residue, the y-ions containing this residue will show a mass shift of +90 Da. This can complicate automated sequencing efforts.
Peptides with Tyr(tBu):
-
Intact Mass Analysis: A clean, single peak corresponding to the fully deprotected peptide is expected.
-
Side Products: Side products related to the tBu group are less common but can include t-butylation of sensitive residues. These are effectively minimized with the use of scavengers.
-
MS/MS Fragmentation: The fragmentation is typically straightforward, with a clear series of b- and y-ions, facilitating confident sequence confirmation.[4]
Visualizing the Workflow and Chemical Logic
Caption: Workflow from peptide synthesis to mass spectrometry analysis, highlighting the divergent outcomes based on the choice of tyrosine protecting group.
Caption: Comparison of expected MS/MS fragmentation for a model peptide synthesized with Fmoc-Tyr(tBu)-OH versus one with incomplete deprotection from Fmoc-Tyr(Bzl)-OH.
Conclusion
While Fmoc-Tyr(Bzl)-OH can be used in solid-phase peptide synthesis, it presents a higher risk of side reactions and incomplete deprotection compared to Fmoc-Tyr(tBu)-OH. These issues directly translate to more complex mass spectra, characterized by the presence of multiple species and potentially ambiguous fragmentation patterns. For routine synthesis and applications requiring high purity and straightforward analytical characterization, Fmoc-Tyr(tBu)-OH remains the superior choice. Researchers utilizing Fmoc-Tyr(Bzl)-OH should be prepared for more rigorous purification and detailed mass spectrometry analysis to ensure the identity and purity of their target peptide.
References
Performance Showdown: N-Fmoc-O-benzyl-L-tyrosine on Popular Solid-Phase Synthesis Resins
For researchers, scientists, and professionals in drug development, the choice of solid support is a critical parameter influencing the efficiency and outcome of solid-phase peptide synthesis (SPPS). This guide provides a comparative evaluation of the performance of N-Fmoc-O-benzyl-L-tyrosine, a key building block for tyrosine-containing peptides, on three widely utilized resins: Wang, Rink Amide, and 2-Chlorotrityl Chloride (2-CTC).
The selection of an appropriate resin is pivotal for achieving optimal loading efficiency, coupling yields, and the desired C-terminal functionality of the final peptide. This report summarizes key performance indicators, details experimental protocols, and provides visual workflows to aid in the selection of the most suitable resin for your specific synthetic needs.
Comparative Performance Data
The following table summarizes the expected performance of this compound on Wang, Rink Amide, and 2-Chlorotrityl Chloride resins based on typical outcomes in solid-phase peptide synthesis. Direct comparative studies under identical conditions are limited, and these values represent a synthesis of data from various sources.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Advantages |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | Good balance of performance and cost-effectiveness. |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0[1] | 52 - 90+ | Moderate to High | Direct synthesis of peptide amides, crucial for many biologically active peptides.[1] |
| 2-Chlorotrityl Chloride Resin | Protected peptide fragments for convergent synthesis; peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+[1] | Generally high, especially for protected fragments | High | Mild cleavage conditions preserve acid-labile side-chain protecting groups.[2] |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[1]
Experimental Workflows
The following diagrams illustrate the key stages in the utilization of each resin for the synthesis of peptides containing this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in utilizing this compound with Wang, Rink Amide, and 2-Chlorotrityl Chloride resins. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
Drain the solvent.
Protocol 2: Loading of this compound onto Wang Resin
-
Swell the Wang resin as described in Protocol 1.
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
Protocol 3: Loading of this compound onto Rink Amide Resin
-
Swell the Rink Amide resin as described in Protocol 1.
-
Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, activate this compound (2-4 equivalents) with a coupling reagent such as HBTU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Cap any unreacted amines with acetic anhydride and DIPEA in DMF.
Protocol 4: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Swell the 2-Chlorotrityl Chloride resin in DCM (approximately 10 mL per gram of resin) for 30 minutes.
-
In a separate flask, dissolve this compound (1-1.5 equivalents) in DCM.
-
Add DIPEA (2-4 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted sites, add a solution of methanol/DIPEA in DCM (e.g., 8:1:1 DCM:MeOH:DIPEA) and agitate for 30 minutes.[4]
-
Wash the resin with DCM, DMF, and finally DCM again before drying.
Protocol 5: Peptide Chain Elongation (General)
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (activated with a suitable coupling reagent like HBTU/DIPEA or DIC/HOBt) to the deprotected N-terminus of the peptide chain.
-
Washing: Wash the resin with DMF.
-
Repeat these steps until the desired peptide sequence is assembled.
Protocol 6: Cleavage and Deprotection
-
Wang and Rink Amide Resins: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours at room temperature.
-
2-Chlorotrityl Chloride Resin (for protected peptides): Treat the resin with a mild acidic solution (e.g., 1-2% TFA in DCM or acetic acid/trifluoroethanol/DCM) to cleave the peptide while keeping side-chain protecting groups intact.[2]
Conclusion
The choice of resin for the synthesis of peptides containing this compound is dictated by the desired C-terminal functionality and the overall synthetic strategy. Wang resin is a versatile and economical choice for peptides requiring a C-terminal carboxylic acid. Rink Amide resin is the standard for producing peptide amides, which are prevalent in biologically active molecules. For the synthesis of protected peptide fragments or when mild cleavage conditions are paramount, the 2-Chlorotrityl Chloride resin offers significant advantages, often leading to higher purity and overall yield. The provided protocols offer a starting point for the successful incorporation of this compound and subsequent peptide synthesis on these commonly used solid supports.
References
Characterization of N-Fmoc-O-benzyl-L-tyrosine Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the foundational building blocks is paramount to ensuring the desired efficacy, safety, and reproducibility of the final therapeutic product. N-Fmoc-O-benzyl-L-tyrosine, a critical protected amino acid, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the characterization of its impurities, supported by experimental protocols and data presentation to aid in the selection of appropriate quality control strategies.
Common Impurities in this compound
Impurities in this compound can arise from the synthetic process or degradation over time. Understanding the nature of these impurities is the first step in effective characterization.
Process-Related Impurities: These are byproducts formed during the synthesis of this compound.
-
D-enantiomer: Racemization can occur during the synthesis, leading to the presence of the D-isomer of this compound. The presence of this diastereomeric impurity can lead to the formation of peptides with altered biological activity.
-
Dipeptides and Tripeptides: Over-activation during the coupling reactions in the synthesis of the protected amino acid can lead to the formation of small peptide chains, such as Fmoc-Tyr(Bzl)-Tyr(Bzl)-OH.
-
Incomplete Protection/Deprotection: Residual starting materials or byproducts from incomplete addition or removal of the Fmoc or Benzyl protecting groups can be present.
Degradation-Related Impurities: These impurities can form during storage.
-
Hydrolysis: The ester and amide bonds in the molecule can be susceptible to hydrolysis, leading to the formation of Fmoc-OH, O-benzyl-L-tyrosine, and other related compounds.
-
Oxidation: The tyrosine residue can be susceptible to oxidation, particularly if exposed to light or oxidizing agents.
Comparative Analysis of Analytical Techniques
The characterization and quantification of impurities in this compound rely on a suite of powerful analytical techniques. The choice of method depends on the specific impurity being targeted and the desired level of sensitivity and structural information.
| Analytical Technique | Principle of Detection | Information Obtained | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance. | Purity assessment (% area), retention time for known impurities. | Routine quality control, purity screening. | Robust, reproducible, widely available. | Limited peak capacity for complex mixtures, co-elution can be an issue, requires reference standards for identification. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Quantification of the D-enantiomer. | Enantiomeric purity assessment. | Direct and accurate quantification of enantiomeric excess. | Requires specialized chiral columns, method development can be challenging. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass-to-charge ratio determination. | Molecular weight confirmation of the main component and impurities, structural elucidation of unknown impurities through fragmentation (MS/MS). | Impurity identification and profiling, structural confirmation. | High sensitivity and specificity, provides molecular weight information, can identify unknown impurities. | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Unambiguous structural confirmation of the main component and impurities, quantitative analysis (qNMR) without the need for specific reference standards for each impurity. | Structural elucidation, absolute quantification, primary reference standard characterization. | Provides detailed structural information, inherently quantitative. | Lower sensitivity compared to MS, can be complex to interpret for minor components in a mixture. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
HPLC-UV Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 30-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Chiral HPLC Method for Enantiomeric Purity
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Note: The exact mobile phase composition and column choice are highly dependent on the specific CSP and require method development.
UPLC-MS Method for Impurity Profiling
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive and negative ion modes.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Data-dependent acquisition for fragmentation of significant impurity peaks.
Quantitative NMR (qNMR) for Purity and Structural Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for adequate signal-to-noise ratio.
-
Analysis: The purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of the internal standard.
Visualizing the Workflow and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and impurity characterization workflows.
Caption: Synthesis pathway and potential points of impurity formation.
Caption: A typical workflow for the characterization of impurities.
Caption: Decision tree for selecting the appropriate analytical method.
Literature review on the efficiency of different tyrosine protection strategies
For researchers, scientists, and drug development professionals, the successful synthesis of peptides hinges on a strategic selection of protecting groups. Tyrosine, with its reactive phenolic hydroxyl group, presents a critical choice point in peptide synthesis design. An unprotected tyrosine side chain can lead to O-acylation by activated amino acids, significantly reducing the yield and purity of the final peptide.[1][2] This guide provides a detailed comparison of the most common tyrosine protection strategies, supported by experimental data, to inform the selection of the optimal approach for your research needs.
The two dominant strategies in modern solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. Within these frameworks, the primary protecting groups for the tyrosine side chain are Benzyl (Bzl) in Boc-SPPS, and tert-Butyl (tBu) or Trityl (Trt) in Fmoc-SPPS. The efficiency of these strategies can be evaluated based on final peptide purity, overall yield, and the prevalence of side reactions.
Performance Comparison of Tyrosine Protecting Groups
The choice of protecting group has a profound impact on the purity of the crude peptide. The following table summarizes the performance of the most common tyrosine side-chain protecting groups based on data from comparative studies.
| Protection Strategy | Nα-Protecting Group | Tyr Side-Chain Group | Typical Cleavage Conditions | Crude Peptide Purity (%) | Key Side Reactions & Remarks |
| Boc/Bzl | Boc | Benzyl (Bzl) | Strong acid (e.g., HF, TFMSA) | Good (Qualitative)[3] | 3-Benzyltyrosine formation : Acid-catalyzed O- to C-migration of the benzyl group.[4] Can be suppressed with modified cleavage cocktails (e.g., HBr in phenol/p-cresol).[4] |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | TFA-based cleavage cocktail | 43% | t-Butylation : The released t-butyl cation can modify nucleophilic residues like Trp and Met. Susceptible to intramolecular side reactions. |
| Fmoc/Trt | Fmoc | Trityl (Trt) | Dilute TFA (e.g., 1-5%) or standard TFA cocktails | 80 - 92% | Higher Purity : The bulky Trt cation is a less aggressive electrophile, reducing side reactions. The high acid lability allows for milder deprotection conditions. |
Data for Fmoc/tBu and Fmoc/Trt strategies are derived from a comparative synthesis of a model peptide containing Met, Trp, and Tyr residues.
Experimental Protocols
Detailed methodologies are crucial for replicating synthesis outcomes. Below are representative protocols for the coupling and final cleavage steps in SPPS using the three main tyrosine protection strategies.
Protocol 1: Boc/Bzl Strategy using Boc-Tyr(Bzl)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide on a Merrifield resin.
1. Deprotection (Boc Removal):
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain and treat with 50% TFA in DCM for an additional 20 minutes.
-
Wash the peptide-resin with DCM (2x) and isopropanol (IPA) (2x).
2. Neutralization:
-
Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) in DCM and stir for 10 minutes. Repeat once.
-
Wash the resin thoroughly with DCM to remove excess base.
3. Coupling (Boc-Tyr(Bzl)-OH):
-
Dissolve Boc-Tyr(Bzl)-OH (3 eq.) and an activating agent like HOBt (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add dicyclohexylcarbodiimide (DCC) (3 eq.) and stir the mixture at 0°C for 10 minutes.
-
Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
4. Final Cleavage and Deprotection:
-
Wash and dry the final peptide-resin.
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour in the presence of a scavenger like anisole.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Protocol 2: Fmoc/tBu Strategy using Fmoc-Tyr(tBu)-OH
This protocol describes a standard automated SPPS cycle on a PEG-modified polystyrene resin.
1. Deprotection (Fmoc Removal):
-
Treat the peptide-resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and IPA (2x).
2. Coupling (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to begin pre-activation.
-
Add the activated amino acid mixture to the deprotected peptide-resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
3. Final Cleavage and Deprotection:
-
Wash and dry the final peptide-resin.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether, wash the pellet, and dry under vacuum.
Protocol 3: Fmoc/Trt Strategy using Fmoc-Tyr(Trt)-OH
The synthesis cycle for the Fmoc/Trt strategy is identical to the Fmoc/tBu protocol. The key difference lies in the final cleavage and deprotection conditions, where milder acid can be employed.
1. Deprotection (Fmoc Removal):
-
Follow Protocol 2, Step 1.
2. Coupling (Fmoc-Tyr(Trt)-OH):
-
Follow Protocol 2, Step 2, using Fmoc-Tyr(Trt)-OH as the amino acid derivative.
3. Final Cleavage and Deprotection:
-
Wash and dry the final peptide-resin.
-
For full deprotection: Treat the resin with a cleavage cocktail of 65% TFA in DCM for 2 hours at room temperature.
-
For milder deprotection: Treat the resin with 1-5% TFA in DCM to selectively cleave the Trt groups while potentially leaving other acid-labile groups intact, depending on the overall protection scheme.
-
Filter the resin, collect the filtrate, and precipitate the crude peptide with cold diethyl ether.
Visualizing Synthesis and Protection Logic
To better understand the workflows and strategic choices, the following diagrams illustrate the general SPPS cycle and a classification of the discussed protecting groups.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Tyrosine Analogs: Benchmarking Fmoc-Tyr(Bzl)-OH
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. For tyrosine, a critical residue in numerous biologically active peptides and a key player in cellular signaling, the choice of its side-chain protecting group can significantly impact the outcome of a synthesis campaign. This guide provides a comprehensive comparison of Fmoc-Tyr(Bzl)-OH against two other commonly used tyrosine analogs: Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Trt)-OH. This objective analysis, supported by established experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their solid-phase peptide synthesis (SPPS) endeavors.
Physicochemical Properties and Performance Metrics
The performance of a protected amino acid in SPPS is intrinsically linked to its physicochemical properties and its behavior under various reaction conditions. The benzyl (Bzl), tert-butyl (tBu), and trityl (Trt) protecting groups exhibit distinct characteristics that influence their application.
| Property | Fmoc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Trt)-OH |
| Molecular Weight ( g/mol ) | 493.55[1] | 459.53 | ~585.7 |
| Acid Lability | Partially labile to TFA[2] | Highly labile to TFA[3][4] | Very highly labile to mild acid[5] |
| Cleavage Conditions | Strong acids (e.g., HF) for complete removal[6] | Standard TFA cleavage cocktail[7][4] | Mild acidic conditions (e.g., dilute TFA)[5] |
| Risk of Side Reactions | Partial deprotection during synthesis can lead to side products. | Alkylation of sensitive residues by tert-butyl cations. | Steric hindrance may reduce side reactions. |
| Compatibility | Used in both Boc and Fmoc strategies | Primarily used in Fmoc/tBu strategy[6][8] | Primarily used in Fmoc strategy for acid-sensitive peptides. |
| Expected Purity | Moderate to high, dependent on synthesis length and conditions. | High, the standard for many Fmoc SPPS applications.[4][9] | Potentially very high due to mild cleavage conditions. |
Experimental Protocols
To provide a framework for a direct comparison of these tyrosine analogs, the following detailed experimental protocols for the synthesis, cleavage, and analysis of a model tyrosine-containing peptide are provided.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Ala-Gly-Phe-Leu-Val) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(Bzl)-OH, Fmoc-Tyr(tBu)-OH, or Fmoc-Tyr(Trt)-OH
-
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF, IPA, and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF, IPA, and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using the appropriate protected tyrosine analog in the first coupling step.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, IPA, and DCM, and dry under vacuum.
Peptide Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the protecting group used for the tyrosine side chain.
Materials:
-
Cocktail for Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Trt)-OH: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[10]
-
Cocktail for Fmoc-Tyr(Bzl)-OH: Requires stronger acid conditions for complete cleavage, such as Hydrogen Fluoride (HF) or a modified TFA cocktail with scavengers like thioanisole and ethanedithiol (e.g., TFA/Thioanisole/Ethanedithiol/Water, 90:5:3:2, v/v/v/v).
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Reversed-phase HPLC is the standard method for assessing the purity of synthetic peptides and for their purification.[11][12][13][14][15]
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[16]
-
Mobile Phase A: 0.1% TFA in water[14]
-
Mobile Phase B: 0.1% TFA in acetonitrile[14]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30-40 °C[14]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A to a concentration of approximately 1 mg/mL.[14] Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Inject 10-20 µL of the prepared sample onto the HPLC system and run the gradient program.
-
Data Interpretation: The purity of the peptide is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
-
Purification (Optional): For purification, a semi-preparative or preparative HPLC column is used. Fractions corresponding to the main peak are collected, pooled, and lyophilized to obtain the pure peptide.
Visualizing Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Signaling Pathway Example: EGFR Signaling
Tyrosine phosphorylation is a cornerstone of intracellular signaling, regulating processes like cell growth, proliferation, and differentiation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example where tyrosine residues play a pivotal role.[1][3][17][18][19] Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine sites then serve as docking sites for various signaling proteins containing SH2 or PTB domains, initiating downstream cascades such as the Ras-MAPK pathway.[1][17][18]
Conclusion
The choice between Fmoc-Tyr(Bzl)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Tyr(Trt)-OH is a strategic one that should be guided by the specific requirements of the peptide being synthesized.
-
Fmoc-Tyr(tBu)-OH remains the workhorse for routine Fmoc SPPS due to its compatibility with standard TFA cleavage conditions and a well-established track record of producing high-purity peptides.[4][9]
-
Fmoc-Tyr(Bzl)-OH , while historically significant, presents challenges in the context of modern Fmoc SPPS due to the partial lability of the Bzl group in TFA and the need for harsh cleavage conditions for its complete removal. It may be more suitable for Boc-SPPS strategies.
-
Fmoc-Tyr(Trt)-OH offers a valuable alternative for the synthesis of peptides that are sensitive to strong acids. The very mild conditions required for Trt group removal can lead to higher purity of the final product by minimizing acid-catalyzed side reactions.
By carefully considering the properties of each protecting group and employing robust synthesis and analysis protocols, researchers can optimize the production of tyrosine-containing peptides for a wide range of applications in science and medicine.
References
- 1. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. benchchem.com [benchchem.com]
- 15. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Proper Disposal of N-Fmoc-O-benzyl-L-tyrosine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents. This guide provides detailed procedures for the safe disposal of N-Fmoc-O-benzyl-L-tyrosine, a common reagent in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.
Safety and Handling Profile
Based on available safety data sheets, this compound is not classified as a hazardous substance under current regulations.[1] However, adherence to good industrial hygiene and safety practices is essential when handling this compound.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side shields (or goggles), protective gloves, and long-sleeved clothing. | [1] |
| Handling | Avoid contact with skin and eyes. Prevent dust formation and inhalation. Use in a well-ventilated area. | [2][3][4] |
| Storage | Keep container tightly closed and refrigerated.[1] | |
| Incompatibilities | Strong oxidizing agents and strong acids. | [2][4] |
Spill and Disposal Procedures
In the event of a spill and for routine disposal of unused material, the following steps should be taken. The primary goal is to prevent the entry of the chemical into drains and the environment.[2][3]
Step-by-Step Disposal Protocol:
-
Containment of Spills: For small or large spills, carefully sweep up the solid material.[2]
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[2]
-
Waste Classification: While this compound is not classified as hazardous, waste disposal regulations may vary. It is crucial to dispose of chemical waste in accordance with federal, state, and local environmental control regulations.[2]
-
Final Disposal: Transfer the sealed container to your institution's chemical waste management service for final disposal.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling N-Fmoc-O-benzyl-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for N-Fmoc-O-benzyl-L-tyrosine, a key reagent in peptide synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required and recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles.[1][2][3] Goggles provide a higher level of protection against chemical splashes.[1] |
| Hands | Disposable Nitrile Gloves | Nitrile gloves offer good resistance to incidental splashes of many laboratory chemicals.[1][3][4] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body | Laboratory Coat | A lab coat should be worn to protect skin and clothing from potential spills.[3][4] Long-sleeved clothing should be worn underneath the lab coat for additional protection.[2] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to prevent contamination and ensure user safety. Although it is not classified as a hazardous substance, good laboratory practices should always be followed.[2]
-
Preparation : Before handling, ensure that the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.[2] Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.
-
Weighing : As this compound is a solid powder, care should be taken to avoid creating dust.[5][6] Use a chemical spatula to transfer the desired amount from the storage container to a tared weigh boat or paper on an analytical balance.
-
Dissolving : If the protocol requires a solution, add the solvent to the weighed solid in a suitable container (e.g., flask or beaker). Gently swirl or stir the mixture until the solid is fully dissolved.
-
Transferring : When transferring the solid or a solution, use appropriate tools such as a spatula or a clean pipette to avoid spills.
-
Post-Handling : After use, securely close the container of this compound. Clean any spills immediately. Decontaminate the work surface and any equipment used.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[2]
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
-
Unused Product : Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.[7]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated chemical waste container.
-
Waste Containers : Use clearly labeled, sealed containers for chemical waste.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Property | Value |
| CAS Number | 71989-40-7[2][5] |
| Molecular Formula | C₃₁H₂₇NO₅[2][5] |
| Molecular Weight | 493.55 g/mol |
| Appearance | White to off-white powder[5] |
| Melting Point | 130 - 180 °C[5] |
| Storage Temperature | 0 - 8 °C[5] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. uah.edu [uah.edu]
- 2. fishersci.pt [fishersci.pt]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
